Vardenafil Hydrochloride Trihydrate
Description
See also: Vardenafil (salt form of); Vardenafil Hydrochloride (related); Vardenafil Dihydrochloride (broader).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDRHDULQYRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954704 | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330808-88-3 | |
| Record name | Vardenafil hydrochloride trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vardenafil Hydrochloride Trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vardenafil Hydrochloride Trihydrate synthesis pathway and impurities
An In-depth Technical Guide to the Synthesis Pathway and Impurities of Vardenafil Hydrochloride Trihydrate
Introduction
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Marketed under brand names like Levitra and Staxyn, its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API).[2] The synthesis of this complex molecule involves a multi-step chemical process that can give rise to various process-related and degradation impurities.[1][3] Controlling these impurities is critical to comply with stringent regulatory standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][4]
This technical guide provides a detailed overview of a common synthesis pathway for Vardenafil, a thorough analysis of its potential impurities, and the analytical methodologies employed for their detection and control.
Vardenafil Synthesis Pathway
The synthesis of Vardenafil is a multi-step process, with several routes described in patent literature. A prevalent method involves the construction of the core imidazotriazinone ring system, followed by sulfonation and subsequent amidation.
A common synthetic route proceeds as follows:
-
Chlorosulfonation: The synthesis often starts with the key intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one. This compound undergoes chlorosulfonation using an excess of a sulfonating agent like chlorosulfonic acid, often in a suitable solvent such as dichloromethane.[5][6] This step introduces the sulfonyl chloride group onto the phenyl ring.
-
Amidation: The resulting sulfonyl chloride, 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][1][2][5]-triazin-2-yl)benzene-sulfonyl Chloride, is then reacted with N-ethylpiperazine.[5][7] This amidation reaction couples the piperazine moiety to the sulfonyl group, forming the Vardenafil free base. This reaction is typically carried out in an aprotic solvent.[7]
-
Salt Formation and Hydration: The final step involves converting the Vardenafil free base into its pharmaceutically acceptable salt. This is achieved by treating the base with hydrochloric acid in a suitable solvent system, such as acetone/water, to precipitate Vardenafil Hydrochloride.[3][8] Under controlled conditions, the trihydrate form is crystallized.
Experimental Protocols
Detailed experimental procedures are often proprietary. However, patent literature provides illustrative examples. The following is a generalized protocol based on published methods.[3][5][7]
Synthesis of Vardenafil Free Base (Illustrative Example)
-
Chlorosulfonation: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one is added to chlorosulfonic acid at a controlled low temperature (e.g., 0-5°C).[5] The mixture is stirred and allowed to warm to room temperature for approximately 45-60 minutes.[5] The reaction is then quenched by slowly adding it to ice water. The product is extracted into an organic solvent like dichloromethane.
-
Amidation: The organic layer containing the sulfonyl chloride intermediate is cooled (e.g., -5 to 0°C). A solution of N-ethylpiperazine in the same solvent is added dropwise.[5] The reaction is maintained at a low temperature and then allowed to warm to room temperature, stirring for another 45-120 minutes.[3]
-
Work-up and Isolation: The reaction mixture is washed with water to remove excess reagents and salts. The organic layer is then distilled to remove the solvent, yielding the crude Vardenafil free base.[5]
-
Crystallization: The crude product is purified by crystallization from a suitable solvent system, such as aqueous acetone, to afford the pure Vardenafil free base.[5]
Table 1: Summary of Key Experimental Parameters
| Step | Reactants | Reagents/Solvents | Temperature | Duration | Typical Yield |
| Chlorosulfonation | Imidazotriazinone Intermediate | Chlorosulfonic Acid, Dichloromethane, Ice | 0°C to 25°C | 0.75 - 1.5 hours | - |
| Amidation | Sulfonyl Chloride Intermediate | N-ethylpiperazine, Dichloromethane | -3°C to 25°C | 0.75 - 2 hours | - |
| Purification | Crude Vardenafil Base | Aqueous Acetone | Cooled to ~2°C | ~1 hour | >95%[9] |
Vardenafil Impurities
Impurities in Vardenafil can be categorized based on their origin: process-related impurities arising from the synthesis and degradation products formed during storage.[1]
Process-Related Impurities
These are by-products or unreacted starting materials from the manufacturing process.
-
Unreacted Intermediates: Residual 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one or the sulfonyl chloride intermediate can be carried over.[1][3]
-
N-Desethyl Vardenafil: This impurity arises if piperazine, present as an impurity in N-ethylpiperazine, reacts with the sulfonyl chloride intermediate. Its chemical name is 2-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1][2][5]triazin-4-(3H)-one.[2][10]
-
Vardenafil Sulfonic Acid: Formed by the hydrolysis of the intermediate sulfonyl chloride before it reacts with N-ethylpiperazine.[2][8]
-
Vardenafil Dimer: This impurity can form if one molecule of piperazine reacts with two molecules of the sulfonyl chloride intermediate.[10]
-
Vardenafil O-Desethyl Impurity: Results from the cleavage of the ethyl group from the ethoxy substituent on the phenyl ring.[11]
Degradation Impurities
These impurities form due to the degradation of the Vardenafil molecule under stress conditions like heat, light, oxidation, or hydrolysis.[1]
-
Oxidation Products: The piperazine ring is susceptible to oxidation.[1]
-
Hydrolysis Products: The sulfonyl group can be susceptible to hydrolysis under acidic or basic conditions.[1][12]
-
Photodegradation Products: Exposure to light can lead to the degradation of aromatic or sulfonyl groups.[1]
Table 2: Common Vardenafil Impurities
| Impurity Name | CAS Number | Molecular Formula | Type |
| N-Desethyl Vardenafil | 448184-46-1 | C21H28N6O4S | Process-Related |
| Vardenafil Sulfonic Acid (Impurity B) | 437717-43-6 | C17H20N4O5S | Process-Related |
| Vardenafil Dimer (Impurity C) | 1255919-03-9 | C38H46N10O8S2 | Process-Related |
| Vardenafil O-Desethyl Impurity | N/A | C21H28N6O4S | Process/Degradation |
| Vardenafil Oxopiperazine | 448184-58-5 | C21H26N6O5S | Degradation |
(Data sourced from commercial impurity standard suppliers)[2][11]
Analytical Methods for Impurity Profiling
Regulatory guidelines require robust analytical methods to detect and quantify impurities.[4] High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
HPLC Method for Assay and Organic Impurities (USP Monograph)
The USP provides a validated HPLC method for the analysis of Vardenafil Hydrochloride.
-
Chromatographic Conditions: The method typically employs a reversed-phase C18 column.[13]
-
Mobile Phase: A gradient elution is used, commonly with a mixture of a phosphate buffer and an organic solvent like acetonitrile.[13]
-
Detection: UV detection is performed at a specific wavelength, often around 242 nm.[13]
-
System Suitability: The method's validity is confirmed using a system suitability solution, which may contain a known impurity (e.g., 7-Methylvardenafil) to ensure adequate resolution.[13]
Table 3: Typical HPLC Parameters (Based on USP Monograph)
| Parameter | Specification |
| Column | L1 (C18), 5 µm, 250 x 3.0 mm |
| Mobile Phase | A: Phosphate BufferB: Acetonitrile (Gradient) |
| Flow Rate | ~0.5 mL/min |
| Column Temperature | ~45 °C |
| Detector | UV @ 242 nm |
| Injection Volume | 10 µL |
(Parameters are illustrative and based on published application notes for the USP method)[13]
Advanced Analytical Techniques
For the identification and structural elucidation of unknown impurities, more advanced techniques are employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weight information, aiding in the identification of unknown peaks in the chromatogram.[4]
-
UPLC-Time of Flight (UPLC-TOF): Used for accurate mass measurements to determine the elemental composition of degradation impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively characterize an impurity's chemical structure.[4]
Conclusion
The synthesis of this compound is a well-defined but complex process where careful control of reaction conditions is paramount to minimize the formation of impurities. A thorough understanding of the synthesis pathway allows for the prediction of potential process-related impurities, while stability studies are crucial for identifying degradation products. The use of robust, validated analytical methods, primarily HPLC, ensures that the final API meets the stringent purity requirements set by regulatory bodies, guaranteeing the safety and efficacy of the final drug product. Advanced techniques like LC-MS and NMR are indispensable tools for the characterization of novel or unexpected impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Process For Preparing this compound [quickcompany.in]
- 4. jianbeibio.com [jianbeibio.com]
- 5. Vardenafil synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents [patents.google.com]
- 7. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 10. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 11. veeprho.com [veeprho.com]
- 12. ijpsr.com [ijpsr.com]
- 13. phenomenex.com [phenomenex.com]
A Deep Dive into the Molecular Mechanism of Vardenafil Hydrochloride Trihydrate's Interaction with PDE5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vardenafil Hydrochloride Trihydrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the management of erectile dysfunction. Its therapeutic efficacy is rooted in a sophisticated molecular mechanism that modulates the cyclic guanosine monophosphate (cGMP) signaling pathway in smooth muscle cells. This technical guide provides a comprehensive exploration of the molecular interactions between Vardenafil and PDE5, detailing the binding kinetics, structural basis of inhibition, and the downstream physiological effects. This document is intended for researchers, scientists, and professionals in drug development seeking a granular understanding of Vardenafil's mechanism of action.
Introduction: The cGMP Signaling Cascade and the Role of PDE5
Penile erection is a hemodynamic process governed by the relaxation of smooth muscle in the corpus cavernosum.[1][2] This relaxation is triggered by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[1][2][3][4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] cGMP, a critical second messenger, activates cGMP-dependent protein kinase (PKG), initiating a signaling cascade that leads to decreased intracellular calcium levels and subsequent smooth muscle relaxation.[5][6][7] This vasodilation increases blood flow into the corpus cavernosum, resulting in an erection.[1][2][3]
The physiological effects of cGMP are terminated by its hydrolysis to GMP, a reaction catalyzed by phosphodiesterases (PDEs).[8] Within the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.[1][2][8] By inhibiting PDE5, Vardenafil prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and promoting sustained smooth muscle relaxation and erection.[3][9]
Vardenafil's Potency and Selectivity: A Quantitative Analysis
Vardenafil is a highly potent inhibitor of PDE5, exhibiting a significantly greater affinity for this isoenzyme compared to other PDEs.[10][11] This selectivity is crucial for minimizing off-target effects. The inhibitory potency of Vardenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| PDE Isoenzyme | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE5 | 0.7 [10][12] | 3.9[11] | 1.8[13] |
| PDE1 | 180[10][12] | - | - |
| PDE2 | >1000[10] | - | - |
| PDE3 | >1000[10][12] | - | - |
| PDE4 | >1000[10][12] | - | - |
| PDE6 | 11[10][12] | - | - |
| Table 1: Comparative IC50 values of Vardenafil and other PDE5 inhibitors for various phosphodiesterase isoenzymes. |
As illustrated in Table 1, Vardenafil demonstrates sub-nanomolar potency against PDE5, making it one of the most potent PDE5 inhibitors.[10][12] Its selectivity for PDE5 over other isoenzymes, particularly PDE1, PDE2, PDE3, and PDE4, is substantial.[10] While it does show some activity against PDE6, an enzyme found in the retina, its selectivity for PDE5 is still approximately 15-fold higher.[11] This high potency and selectivity profile contributes to its favorable therapeutic window.
Structural Basis of Vardenafil-PDE5 Interaction
The high affinity and selectivity of Vardenafil for PDE5 are dictated by specific molecular interactions within the enzyme's catalytic domain. X-ray crystallography studies of the PDE5 catalytic domain in complex with Vardenafil have provided detailed insights into this binding.[14][15]
Vardenafil, like other PDE5 inhibitors, mimics the structure of the natural substrate, cGMP, allowing it to competitively bind to the active site.[16] The key structural features of Vardenafil and their interactions with PDE5 residues include:
-
The Heterocyclic Ring System: This part of the Vardenafil molecule mimics the purine ring of cGMP and is critical for its high potency.[16] It forms crucial interactions within the active site.
-
Interaction with Tyrosine 612 (Tyr612): The heterocyclic ring of Vardenafil interacts with Tyr612 in the catalytic site through hydrophobic bonds and a hydrogen bond with a water molecule.[17] These hydrophobic interactions are stronger for Vardenafil than for sildenafil, contributing to its higher affinity.[17]
-
Conformational Changes in PDE5: The binding of Vardenafil induces a conformational change in the H-loop of the PDE5 catalytic domain, which is different from the conformation observed with other inhibitors or in the unliganded state.[14][15][18] This induced fit likely contributes to the tight binding of the inhibitor.
The structural differences in the heterocyclic ring systems of Vardenafil and Sildenafil are a primary determinant of Vardenafil's greater potency.[16]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The signaling pathway illustrating Vardenafil's inhibition of PDE5 and the resulting potentiation of the cGMP-mediated smooth muscle relaxation cascade.
Caption: A generalized experimental workflow for determining the inhibitory activity of Vardenafil on PDE5.
Experimental Protocols: PDE5 Inhibition Assay
The determination of Vardenafil's IC50 value against PDE5 is typically performed using an in vitro enzyme inhibition assay. Several methods can be employed, with a common approach being a colorimetric or fluorescence-based assay that measures the product of the PDE5-catalyzed reaction.
Objective: To determine the concentration of Vardenafil required to inhibit 50% of PDE5 activity (IC50).
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Calf Intestinal Alkaline Phosphatase (CIAP) (for some assay types)
-
Malachite green reagent or fluorescent phosphate sensor
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Vardenafil in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Vardenafil in the assay buffer to cover a range of concentrations.
-
Prepare solutions of PDE5 enzyme and cGMP substrate in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add a fixed amount of PDE5 enzyme to each well.
-
Add the different concentrations of Vardenafil to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.
-
-
Reaction Termination and Product Detection:
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction. This can be achieved by adding a stopping reagent or by heat inactivation.
-
The amount of product (GMP) formed is then quantified. A common method involves a coupled enzyme assay where CIAP hydrolyzes the 5'-GMP to guanosine and inorganic phosphate (Pi). The released Pi is then detected colorimetrically using a reagent like malachite green or a fluorescent phosphate sensor.[19]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence in each well using a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each Vardenafil concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Vardenafil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's therapeutic effect is a direct consequence of its potent and selective inhibition of PDE5. By competitively binding to the enzyme's active site, it prevents the degradation of cGMP, thereby amplifying the natural signaling cascade that leads to smooth muscle relaxation and increased blood flow. The high affinity of Vardenafil for PDE5 is underpinned by specific structural interactions and induced conformational changes within the enzyme. A thorough understanding of this molecular mechanism is paramount for the rational design of future PDE inhibitors and for optimizing therapeutic strategies in the treatment of erectile dysfunction and other cGMP-mediated disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 4. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C23H39ClN6O7S | CID 135413545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine-612 in PDE5 contributes to higher affinity for vardenafil over sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
In Vitro Pharmacology of Vardenafil: A Technical Guide to its Core Function as a PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacology of vardenafil, focusing on its mechanism of action, inhibitory potency, and selectivity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental biochemical and cellular effects of this compound.
Mechanism of Action: Modulation of the NO/cGMP Signaling Pathway
Vardenafil exerts its pharmacological effect by competitively inhibiting the catalytic activity of PDE5.[4] This enzyme is responsible for the hydrolysis of cGMP to 5'-GMP.[5] In physiological systems such as the corpus cavernosum, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][6][7][8] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in smooth muscle relaxation and vasodilation.[1][6] By inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby potentiating the downstream effects of the NO/cGMP pathway.[1][9]
Figure 1: Vardenafil's role in the NO/cGMP signaling pathway.
Quantitative Analysis of Vardenafil's Inhibitory Potency and Selectivity
The in vitro potency of vardenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. Vardenafil is a highly potent inhibitor of PDE5, with reported IC50 values in the low nanomolar range. Its selectivity is determined by comparing its IC50 value for PDE5 to those for other PDE isoenzymes.
| PDE Isoenzyme | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Reference |
| PDE1 | 180 | - | - | [1] |
| PDE2 | >1000 | - | - | [1] |
| PDE3 | >1000 | - | - | [1] |
| PDE4 | >1000 | - | - | [1] |
| PDE5 | 0.7 | 6.6 | 1.8 | [1] |
| PDE6 | 11 | - | - | [1] |
| PDE11 | - | - | - | - |
| Table 1: Comparative IC50 values of vardenafil and other PDE5 inhibitors for various phosphodiesterase isoenzymes. |
| Parameter | Vardenafil (nM) | Reference |
| IC50 | 0.091 ± 0.031 | |
| KD (isotherm) | 0.38 ± 0.07 | |
| KD (dissociation rate) | 0.27 ± 0.01 | |
| Table 2: Biochemical potencies (affinities) of vardenafil for PDE5. |
Experimental Protocols
In Vitro PDE5 Enzyme Activity Assay (IC50 Determination)
This protocol outlines a typical method for determining the IC50 of vardenafil for the PDE5 enzyme.
Figure 2: Generalized workflow for a PDE5 inhibition assay.
1. Materials and Reagents:
-
Purified human recombinant PDE5 enzyme
-
Vardenafil hydrochloride
-
[³H]-cGMP (radiolabeled substrate) or a suitable non-radioactive substrate
-
5'-Nucleotidase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% BSA
-
Stop Solution (e.g., perchloric acid or a specific kit component)
-
Scintillation cocktail (for radiolabeled assays)
-
Microplates (96-well)
2. Procedure:
-
Preparation of Vardenafil Dilutions: Prepare a serial dilution of vardenafil in the assay buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).
-
Assay Reaction Mixture: In a microplate, combine the following in each well:
-
Assay Buffer
-
Vardenafil dilution or vehicle (for control)
-
Purified PDE5 enzyme (final concentration typically in the low nanomolar range)
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow vardenafil to bind to the enzyme.
-
Reaction Initiation: Add the cGMP substrate (e.g., [³H]-cGMP at a final concentration of ~1 µM) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) during which the enzyme is in its linear reaction range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Conversion (for radiolabeled assay): Add 5'-nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an appropriate method (e.g., anion-exchange chromatography).
-
Detection: Quantify the amount of [³H]-guanosine product using a scintillation counter. For non-radioactive assays, detection may involve fluorescence polarization, colorimetric, or luminescence-based methods.[10]
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each vardenafil concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the vardenafil concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Measurement of cGMP Levels in Isolated Tissues
This protocol describes a general method for measuring cGMP accumulation in response to a nitric oxide donor and the effect of vardenafil in isolated tissue preparations, such as human corpus cavernosum smooth muscle.
1. Materials and Reagents:
-
Isolated tissue strips (e.g., human corpus cavernosum)
-
Krebs-Henseleit solution or similar physiological salt solution
-
Sodium nitroprusside (SNP) or another NO donor
-
Vardenafil hydrochloride
-
Trichloroacetic acid (TCA) or another tissue homogenization and protein precipitation agent
-
cGMP enzyme immunoassay (EIA) kit
2. Procedure:
-
Tissue Preparation: Mount isolated tissue strips in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Pre-incubation with Vardenafil: After an equilibration period, incubate the tissues with various concentrations of vardenafil or vehicle for a defined time (e.g., 30 minutes).
-
Stimulation with NO Donor: Add an NO donor such as SNP to the organ bath to stimulate cGMP production and incubate for a short period (e.g., 1-5 minutes).
-
Tissue Homogenization: Rapidly freeze the tissue strips in liquid nitrogen and homogenize in cold TCA to stop enzymatic activity and precipitate proteins.
-
Sample Processing: Centrifuge the homogenate and collect the supernatant. The TCA can be removed by ether extraction.
-
cGMP Quantification: Measure the cGMP concentration in the processed samples using a competitive cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cGMP levels to the tissue weight or protein content.
-
Compare the cGMP levels in tissues treated with the NO donor alone to those treated with the NO donor in the presence of different concentrations of vardenafil.
-
Conclusion
The in vitro pharmacological profile of vardenafil is characterized by its high potency and selectivity as a PDE5 inhibitor. Through its well-defined mechanism of action on the NO/cGMP signaling pathway, vardenafil effectively enhances cGMP-mediated smooth muscle relaxation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of vardenafil's core pharmacological properties.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. courses.edx.org [courses.edx.org]
- 5. munin.uit.no [munin.uit.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Vardenafil Hydrochloride Trihydrate: A Comprehensive Technical Guide to Chemical Stability and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vardenafil hydrochloride trihydrate, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient in Levitra®, used for the treatment of erectile dysfunction. Ensuring the stability of vardenafil is critical for its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways under various stress conditions and characterizing its degradation products. This document summarizes quantitative data from forced degradation studies, outlines detailed experimental protocols, and provides visual representations of degradation pathways and experimental workflows to support research and drug development efforts.
Introduction
Vardenafil is a benzenesulfonamide derivative that inhibits the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[1] The chemical stability of this compound is a crucial attribute that can be influenced by environmental factors such as heat, humidity, light, and pH. Understanding its degradation profile is mandated by regulatory agencies and is essential for the development of stable pharmaceutical formulations.
Forced degradation studies, or stress testing, are instrumental in identifying potential degradation products and pathways, developing stability-indicating analytical methods, and understanding the intrinsic stability of the molecule. This guide synthesizes the available scientific literature on the forced degradation of vardenafil under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is soluble in water and ethanol. Key physicochemical properties are summarized below:
| Property | Value |
| Chemical Formula | C₂₃H₃₂N₆O₄S · HCl · 3H₂O |
| Molecular Weight | 579.11 g/mol |
| CAS Number | 330808-88-3 |
| Melting Point | Approximately 183-218 °C |
Chemical Stability and Degradation Profile
This compound is generally stable under normal storage conditions. However, it is susceptible to degradation under various stress conditions. The primary degradation pathways involve oxidation of the piperazine ring, hydrolysis, and photodecomposition.
Susceptibility to Stress Conditions
Forced degradation studies have demonstrated that vardenafil is most susceptible to oxidative stress , showing considerable degradation in the presence of hydrogen peroxide.[2] It also exhibits degradation under thermal and photolytic conditions. The molecule is relatively stable under mild acidic and neutral hydrolytic conditions at room temperature but shows some degradation under more strenuous basic and acidic conditions, especially at elevated temperatures.[2][3]
One study found that in a pharmaceutical formulation, the excipient magnesium stearate could cause the transformation of this compound to its base form.
Degradation Products
Several degradation products of vardenafil have been identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS). The most prominent degradation products are formed through oxidation and N-dealkylation.
Vardenafil N-Oxide
The major degradation product formed under oxidative stress is Vardenafil N-Oxide . This occurs through the oxidation of the nitrogen atom in the ethylpiperazine moiety.
-
Chemical Formula: C₂₃H₃₂N₆O₅S
-
Molecular Weight: 504.60 g/mol
N-desethyl Vardenafil
Another significant degradation product, which is also a known human metabolite, is N-desethyl Vardenafil . This product is formed by the removal of the ethyl group from the piperazine ring.[4][5]
-
Chemical Formula: C₂₁H₂₈N₆O₄S
-
Molecular Weight: 460.55 g/mol
Other Degradation Products
Studies have reported the formation of other degradation products under various stress conditions, though their structures are not always fully elucidated in the literature. These are often identified by their relative retention times (RRT) in chromatographic analyses. One study identified a persistent phototransformation product designated as VRD-392 .[3] Another study identified an analogue, pseudovardenafil , where the ethylpiperazine group is replaced by a piperidine ring, although this was found as an adulterant and not a degradation product.[2]
Degradation Pathways
The degradation of vardenafil can proceed through several pathways depending on the stress condition applied. The following diagram illustrates a proposed degradation pathway under neutral or basic conditions, leading to the cleavage of the sulfonylpiperazine bond.
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data obtained from forced degradation studies of this compound under various stress conditions. The data is compiled from multiple sources and presented for comparative analysis.
Table 1: Summary of Vardenafil Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Vardenafil | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Room Temp. | Slight | Unspecified minor products |
| 1N HCl | 48 hours | 60°C | Minor | Unspecified minor products | |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temp. | Minor | Unspecified minor products |
| 1N NaOH | 48 hours | 60°C (reflux) | Minor | Product at 0.93 RRT | |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp. | Considerable | Vardenafil N-Oxide and others |
| Thermal | Dry Heat | 7 days | 60°C | Noticeable | Multiple minor products |
| Dry Heat | 8 days | 105°C | Significant | Products at various RRTs (0.19, 0.20, 0.32, 0.33, 0.93) | |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours (Vis) & 200 Wh/m² (UV) | Ambient | ~16-18% | Products at various RRTs (0.26, 0.33, 0.87) |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are crucial for reproducibility and comparison of results. The following protocols are based on common practices reported in the literature.
General Sample Preparation
A stock solution of this compound is typically prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution is then diluted for each stress study.
Acid Hydrolysis
-
To 1 mL of the vardenafil stock solution, add 1 mL of 0.1N or 1N hydrochloric acid.
-
Keep the solution at room temperature or heat at 60°C for a specified duration (e.g., 48 hours).
-
After the specified time, neutralize the solution with an equivalent amount of NaOH.
-
Dilute the solution to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC or UPLC method.
Base Hydrolysis
-
To 1 mL of the vardenafil stock solution, add 1 mL of 0.1N or 1N sodium hydroxide.
-
Keep the solution at room temperature or heat under reflux at 60°C for a specified duration (e.g., 48 hours).
-
After the specified time, neutralize the solution with an equivalent amount of HCl.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
Analyze by a stability-indicating HPLC or UPLC method.
Oxidative Degradation
-
To 1 mL of the vardenafil stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified duration (e.g., 48 hours).
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
Analyze by a stability-indicating HPLC or UPLC method.
Thermal Degradation
-
Place the solid vardenafil powder in a thermostatically controlled oven.
-
Expose the sample to a temperature of 60°C or 105°C for a specified duration (e.g., 7-8 days).
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.
-
For solution-state thermal stress, prepare a solution of vardenafil and heat it at a specified temperature.
-
Analyze the samples by a stability-indicating HPLC or UPLC method.
Photolytic Degradation
-
Expose the solid vardenafil powder or a solution of vardenafil in a transparent container to light.
-
The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the samples for analysis by dissolving and/or diluting them to a suitable concentration.
-
Analyze by a stability-indicating HPLC or UPLC method.
Stability-Indicating Analytical Methods
The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability of vardenafil. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV or photodiode array (PDA) detection are the most commonly employed techniques.
A typical UPLC method for the separation of vardenafil and its degradation products might use a C18 column with a gradient elution system. The mobile phase often consists of a buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile). Detection is typically carried out at a wavelength where both the parent drug and its degradation products have significant absorbance, such as 210 nm.[2]
Conclusion
This compound is a chemically stable compound under normal conditions but is susceptible to degradation under oxidative, thermal, and photolytic stress. The primary degradation products identified are Vardenafil N-Oxide and N-desethyl Vardenafil. A thorough understanding of these degradation pathways and products is essential for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of the final drug product. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and analysis of vardenafil-containing products. Further research into the structural elucidation of minor degradation products and the toxicological profile of all degradants is recommended.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements [agris.fao.org]
- 3. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
Spectroscopic Analysis of Vardenafil Hydrochloride Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of Vardenafil Hydrochloride Trihydrate. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid in research, development, and quality control processes.
Ultraviolet-Visible (UV-Visible) Spectroscopy
UV-Visible spectroscopy is a valuable technique for the quantitative determination of this compound in pharmaceutical formulations. The method is based on the principle that the drug absorbs light in the UV range, and the absorbance is directly proportional to its concentration.
Quantitative Data
| Parameter | Value | Solvent |
| λmax (Wavelength of Maximum Absorbance) | 226 nm[1] | 0.1N HCl |
| Linearity Range | 2-12 µg/mL[1] | 0.1N HCl |
| Correlation Coefficient (r²) | > 0.99[1] | 0.1N HCl |
Experimental Protocol
Instrumentation: A double beam UV-Visible spectrophotometer, such as a Shimadzu UV-2450, equipped with 1 cm matched quartz cells is suitable for this analysis.[1]
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with 0.1N Hydrochloric Acid (HCl).[1]
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations within the linear range of 2-12 µg/mL.[1]
Measurement:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use 0.1N HCl as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution at 226 nm.[1]
-
Construct a calibration curve by plotting absorbance versus concentration.
Experimental Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups.
Quantitative Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3420 | N-H Stretching[2] |
| ~1724 | C=O Stretching (Amide)[2] |
| ~1600 | C=C and C=N Stretching (Aromatic ring)[2] |
| ~1491 | C-H Bending[2] |
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
KBr Pellet Preparation:
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Measurement:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum of the sample over a suitable range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be baseline-corrected against the background spectrum.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Quantitative Data
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
¹H NMR (Proton NMR) Data: (Note: The following are representative shifts and require experimental verification for precise values and coupling constants.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Insert Value] | [e.g., t] | [e.g., 3H] | CH₃ (propyl group) |
| [Insert Value] | [e.g., m] | [e.g., 2H] | CH₂ (propyl group) |
| [Insert Value] | [e.g., t] | [e.g., 2H] | CH₂ (propyl group) |
| [Insert Value] | [e.g., s] | [e.g., 3H] | CH₃ (imidazole ring) |
| [Insert Value] | [e.g., t] | [e.g., 3H] | CH₃ (ethylpiperazine) |
| [Insert Value] | [e.g., q] | [e.g., 2H] | CH₂ (ethylpiperazine) |
| [Insert Value] | [e.g., m] | [e.g., 8H] | Piperazine ring protons |
| [Insert Value] | [e.g., t] | [e.g., 3H] | OCH₂CH₃ |
| [Insert Value] | [e.g., q] | [e.g., 2H] | OCH₂ CH₃ |
| [Insert Value] | [e.g., d] | [e.g., 1H] | Aromatic H |
| [Insert Value] | [e.g., dd] | [e.g., 1H] | Aromatic H |
| [Insert Value] | [e.g., d] | [e.g., 1H] | Aromatic H |
| [Insert Value] | [e.g., s] | [e.g., 1H] | N-H (imidazole ring) |
¹³C NMR (Carbon-13 NMR) Data: (Note: The following are representative shifts and require experimental verification for precise values.) A characteristic carbonyl (C=O) carbon has been observed at 162.44 ppm.[2]
| Chemical Shift (δ, ppm) | Assignment |
| [Insert Value] | CH₃ (propyl group) |
| [Insert Value] | CH₂ (propyl group) |
| [Insert Value] | CH₂ (propyl group) |
| [Insert Value] | CH₃ (imidazole ring) |
| [Insert Value] | CH₃ (ethylpiperazine) |
| [Insert Value] | CH₂ (ethylpiperazine) |
| [Insert Value] | Piperazine ring carbons |
| [Insert Value] | OCH₂C H₃ |
| [Insert Value] | OC H₂CH₃ |
| [Insert Value] | Aromatic carbons |
| [Insert Value] | Imidazole ring carbons |
| 162.44 | C=O (Amide)[2] |
Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Measurement:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used for the determination of the molecular weight of Vardenafil and for its quantification in biological matrices, often in combination with liquid chromatography (LC-MS/MS).
Quantitative Data
| Parameter | Value |
| Parent Ion (m/z) | 489 |
| Quantifier Fragment Ion (m/z) | 151 |
| Qualifier Fragment Ion (m/z) | 312 |
Experimental Protocol
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (e.g., Tadalafil).
-
Perform protein precipitation by adding ice-cold acetonitrile and vortexing.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Collision Energy: 45 eV
-
Gas Temperature: 280°C
-
Nebulizer Pressure: 50 psi
-
Gas Flow Rate: 12 L/min
Experimental Workflow
References
Discovery and development of Vardenafil for scientific research
An In-depth Technical Guide to the Discovery and Development of Vardenafil
Abstract
Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction (ED).[1] Its mechanism of action relies on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of Vardenafil for scientific research professionals. It includes detailed experimental protocols, summarized quantitative data, and visualizations of key biological and experimental processes.
Discovery and Synthesis
Vardenafil, chemically identified as 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f][2][3][4]triazin-4(1H)-one-2-yl)benzenesulfonyl]-4-ethylpiperazine, is a sulfonamide derivative.[3] The synthesis of Vardenafil involves a multi-step process, a key part of which is the chlorosulfonation of an imidazotriazinone precursor, followed by amidation with N-ethylpiperazine.[5]
A general synthesis approach involves:
-
Chlorosulfonation : The precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][4]triazin-4-one, is reacted with chlorosulfonic acid.[6]
-
Quenching : The reaction is carefully quenched, often using ice, to manage the reactive nature of the acid.[6]
-
Amidation : The resulting sulfochloride is then reacted with N-ethylpiperazine in a suitable solvent, which forms the final Vardenafil base.[5][6]
-
Salt Formation and Purification : The Vardenafil base is converted to its hydrochloride salt and purified through crystallization to yield the stable trihydrate form used in the final drug product.[7]
Mechanism of Action
Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum.[8] This relaxation is triggered by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation.[9] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[10] cGMP acts as a second messenger, leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation, which increases blood flow and results in an erection.[8][9]
The action of cGMP is terminated by phosphodiesterases, with PDE type 5 (PDE5) being the predominant isoenzyme in the human corpus cavernosum.[3][8] Vardenafil is a potent and selective inhibitor of PDE5.[2][11] By blocking PDE5, Vardenafil prevents the degradation of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and erectile function.[12] It is important to note that Vardenafil is effective only in the presence of sexual stimulation, as this is required for the initial release of NO.[4][12]
Preclinical Development
In Vitro Studies
Vardenafil's potency and selectivity were established through a series of in vitro enzymatic assays. It potently inhibits human PDE5 with a half-maximal inhibitory concentration (IC50) of 0.7 nM.[13][14] Its selectivity for PDE5 is significantly higher than for other PDE isoforms, which is crucial for minimizing off-target effects.[15] For instance, its inhibitory effect is over 15-fold more selective for PDE5 than for PDE6 (found in the retina), which may explain the lower incidence of visual disturbances compared to less selective inhibitors.[15][16]
Table 1: Vardenafil Selectivity for PDE Isoforms
| PDE Isoform | Selectivity Ratio (Relative to PDE5) | Primary Location |
|---|---|---|
| PDE1 | >130-fold | Brain, Heart |
| PDE2,3,4,7,8,9,10 | >1,000-fold | Various Tissues |
| PDE5 | 1 | Corpus Cavernosum |
| PDE6 | >15-fold | Retina |
| PDE11 | >300-fold | Skeletal Muscle |
Source:[15]
Experimental Protocol 1: PDE5 Inhibition Assay
This protocol outlines a method for determining the IC50 of Vardenafil for the PDE5 enzyme.
-
Reagents and Materials :
-
Procedure :
-
Prepare serial dilutions of Vardenafil in the reaction buffer.
-
In a microplate, add the PDE5 enzyme to each well containing the different concentrations of Vardenafil or a vehicle control (DMSO).[18]
-
Initiate the reaction by adding [3H]cGMP to each well and incubate at 37°C for a defined period (e.g., 15-30 minutes).[17][18]
-
Stop the reaction by boiling the plate or adding a stop solution.[17]
-
Add snake venom nucleotidase to convert the resulting [3H]5'-GMP into [3H]guanosine.
-
Separate the charged substrate ([3H]cGMP) from the uncharged product ([3H]guanosine) using an ion-exchange resin.
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition for each Vardenafil concentration relative to the control.
-
Plot the percentage inhibition against the log of Vardenafil concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Studies
Animal models were crucial for evaluating the in vivo efficacy and pharmacodynamics of Vardenafil. The conscious rabbit model was a key tool for these studies.[19][20] In this model, Vardenafil demonstrated a dose-dependent ability to induce penile erections.[20] Studies in anesthetized rabbits with pelvic nerve stimulation (PNS) showed that intravenous administration of Vardenafil significantly facilitated erections, increasing the intracavernosal pressure (ICP) in a dose-dependent manner.[21] The threshold dose for facilitating erection was lower for Vardenafil (3 µg/kg) compared to sildenafil (10 µg/kg) in this model.[21]
Clinical Development
Pharmacokinetics
In humans, Vardenafil is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) typically reached within 30 to 120 minutes in a fasted state.[2] The absolute oral bioavailability is approximately 15%.[4][11] Vardenafil is predominantly eliminated by hepatic metabolism, mainly by the cytochrome P450 (CYP) 3A4 enzyme and to a lesser extent by CYP3A5 and CYP2C isoforms.[22] The major circulating metabolite, M1 (N-desethylvardenafil), has a PDE5 selectivity profile similar to the parent drug but with a lower in vitro potency (28% of Vardenafil).[22] The terminal half-life of both Vardenafil and its M1 metabolite is approximately 4-5 hours.[2][15] Excretion occurs mainly as metabolites in the feces (91-95%) and to a lesser extent in the urine (2-6%).[2]
Table 2: Pharmacokinetic Properties of Vardenafil in Healthy Males
| Parameter | Value |
|---|---|
| Bioavailability | ~15%[4][11] |
| Tmax (fasted) | 30-120 minutes (median 60 min)[2] |
| Half-life (t1/2) | 4-5 hours[2][15] |
| Plasma Protein Binding | ~95%[4] |
| Primary Metabolism | Hepatic (CYP3A4)[22] |
| Excretion | 91-95% Feces, 2-6% Urine[2][15] |
Data compiled from multiple studies.
Clinical Efficacy and Safety
The efficacy and safety of Vardenafil were established in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials.[23] These trials consistently demonstrated that Vardenafil (at doses of 5 mg, 10 mg, and 20 mg) significantly improved erectile function compared to placebo across a broad population of men with ED of varying etiologies and severities.[23] Efficacy was also demonstrated in difficult-to-treat populations, including men with diabetes mellitus and those who had undergone nerve-sparing radical prostatectomy.[24]
Primary efficacy endpoints typically included the Erectile Function (EF) domain of the International Index of Erectile Function (IIEF) and success rates for vaginal penetration (Sexual Encounter Profile question 2, SEP2) and maintenance of erection to successful intercourse (SEP3).[24]
Experimental Protocol 2: Phase III Clinical Trial Design
This protocol outlines a typical design for a pivotal Phase III trial for Vardenafil.
-
Study Design : A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[25][26]
-
Inclusion Criteria :
-
Exclusion Criteria :
-
Procedure :
-
Screening & Run-in : Eligible patients undergo a 4-week, treatment-free baseline period to document ED severity using IIEF and SEP diaries.
-
Randomization : Patients are randomly assigned to receive a fixed dose of Vardenafil (e.g., 5, 10, or 20 mg) or a matching placebo to be taken as needed before sexual activity.[23]
-
Treatment Period : The treatment phase typically lasts 12 to 26 weeks.[23]
-
Data Collection : Patients complete SEP diaries after each sexual attempt and the IIEF questionnaire at specified clinic visits. A Global Assessment Question (GAQ; "Has the treatment improved your erections?") is often asked at the end of the study.[23]
-
Safety Monitoring : Adverse events are recorded at each visit. Vital signs and laboratory tests are monitored.
-
-
Endpoints :
References
- 1. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vardenafil Monograph for Professionals - Drugs.com [drugs.com]
- 5. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 6. Vardenafil synthesis - chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 13. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. sertomashop.com [sertomashop.com]
- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 18. researchgate.net [researchgate.net]
- 19. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The oral efficacy of vardenafil hydrochloride for inducing penile erection in a conscious rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pulsus.com [pulsus.com]
- 24. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pivotal phase III trial to investigate the efficacy and safety of an Orodispersible Tablet vardenafil versus placebo in the treatment of men with Erectile dysfunction (ED) - a fixed-dose, double-blind, raNdomized multi-center Trial - POTENT I - POTENT I * including amendment 1 to Protocol | MedPath [trial.medpath.com]
- 26. Vardenafil improves patient satisfaction with erection hardness, orgasmic function, and overall sexual experience, while improving quality of life in men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Vardenafil Hydrochloride Trihydrate in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of vardenafil in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of vardenafil. The method involves a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. All quantitative data, including chromatographic conditions and validation parameters from various studies, are summarized in clearly structured tables for easy comparison. Detailed experimental protocols and diagrams illustrating the workflow and validation process are also provided.
Introduction
Vardenafil hydrochloride trihydrate is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of vardenafil in biological matrices like plasma is essential for assessing its pharmacokinetic profile, ensuring bioequivalence of generic formulations, and for clinical monitoring. This document provides a comprehensive guide to a validated HPLC-UV method for this purpose, compiling data from established research to offer a reliable protocol.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Sildenafil or Furprofen)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine
-
Human plasma (drug-free)
-
Water (deionized or Milli-Q)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil KR 100 C18, 250 x 4.6 mm, 5 µm or Eclipse XBD-C8, 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of vardenafil and the internal standard (IS) by dissolving 10 mg of each in 100 mL of methanol to achieve a concentration of 100 µg/mL.[1] These solutions can be stored at -20°C for at least one month.[1]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to obtain various concentrations for calibration curve and quality control samples.
-
Mobile Phase Preparation:
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1 mL of human plasma into a centrifuge tube.
-
Add a specific volume of the internal standard working solution (e.g., 100 µL of 2.5 µg/mL furprofen).[1]
-
Add the appropriate volume of vardenafil working solution to prepare calibration standards and quality control (QC) samples.
-
Vortex the mixture for 30 seconds.
-
Add an extraction solvent (e.g., a specific mixture of organic solvents).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
Chromatographic Conditions
The separation is achieved using a reversed-phase HPLC column. The following table summarizes typical chromatographic conditions:
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Kromasil KR 100 C18 (250 x 4.6 mm, 5 µm)[1][2] | Eclipse XBD-C8 (150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate (30:70 v/v)[1][2] | Acetonitrile:Aqueous (0.012M Triethylamine + 0.020M Orthophosphoric Acid) (40:60 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[3] |
| Detection Wavelength | 230 nm[1][2] | 225 & 285 nm[3] |
| Injection Volume | 20 µL[5] | Not specified |
| Run Time | < 15 min[1][2] | Not specified |
| Internal Standard | Furprofen[1] | Sildenafil[3] |
Method Validation
The analytical method was validated according to the US Food and Drug Administration (FDA) bioanalytical method validation guidelines.[1] The key validation parameters are summarized below.
Linearity
The linearity of the method is determined by constructing calibration curves over a specified concentration range.
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 1500 | Not specified | [1][2] |
| 100 - 3200 | > 0.99 | [3][4] |
| 0.5 - 60 | Not specified | [5] |
| 0.05 - (Upper Limit not specified) | 0.9998 | [6][7] |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing QC samples at low, medium, and high concentrations.
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Low, Medium, High | < 15% | < 15% | 85-115% | General FDA Guideline |
| 1.5, 25, 45 ng/mL | 1.17 - 9.17% | 1.31 - 5.86% | Not specified | [5] |
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) determine the sensitivity of the method.
| Parameter | Value | Reference |
| LOD | 5 ng/mL | [1] |
| LOQ | 10 ng/mL | [1][2] |
| LOQ | 0.5 ng/mL | [5] |
| LOQ | 0.05 ng/mL | [6][7] |
Recovery
The extraction recovery of vardenafil from the plasma matrix is a measure of the efficiency of the sample preparation method.
| Analyte | Mean Recovery (%) | Reference |
| Vardenafil | 101.4% | [5] |
| Internal Standard (Tadalafil) | 70.0% | [5] |
| Vardenafil | 95.104% | [6][7] |
Visualizations
Caption: Experimental workflow for vardenafil quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC-UV method described in this application note is a reliable, sensitive, and accurate technique for the quantification of vardenafil in human plasma. The provided protocols and summarized data offer a solid foundation for researchers to implement this method in their laboratories for various preclinical and clinical studies. The validation data confirms that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saapjournals.org [saapjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
Application Note: Validated UV-Spectrophotometric Assay for Vardenafil Hydrochloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated, simple, and cost-effective UV-spectrophotometric method for the quantitative determination of Vardenafil Hydrochloride Trihydrate in bulk and pharmaceutical dosage forms. The described protocol utilizes a straightforward analytical procedure, making it suitable for routine quality control and research applications. The method has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision.
Introduction
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Vardenafil. UV-Visible spectrophotometry offers a simple, rapid, and economical alternative to more complex chromatographic techniques for the quantification of active pharmaceutical ingredients (APIs).[1] This document provides a detailed protocol for a validated UV-spectrophotometric assay of this compound.
Principle of the Method
The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The concentration of the drug is then determined by comparing its absorbance with that of a standard solution of known concentration, following Beer-Lambert's law.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and a pair of 1 cm matched quartz cells.
-
Reagents and Standards:
Experimental Protocols
Preparation of Solvent (Diluent)
Two primary solvents have been reported for the UV-spectrophotometric analysis of this compound: 0.1N Hydrochloric Acid and distilled water. 0.1N HCl is commonly used and provides robust results.[1]
-
To prepare 0.1N HCl: Add 8.33 mL of concentrated hydrochloric acid to a 1000 mL volumetric flask containing approximately 500 mL of distilled water. Mix well and make up the volume to the mark with distilled water.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of the chosen diluent (e.g., 0.1N HCl) and then make up the volume to the mark to obtain a stock solution of 100 µg/mL.[4]
-
From this stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 10 µg/mL.[1]
-
Scan this solution in the UV range from 200 nm to 400 nm against a diluent blank.[1]
-
The wavelength at which maximum absorbance is observed is the λmax. Different studies have reported λmax values at approximately 214 nm in distilled water and 226 nm in 0.1N HCl.[1][2][3]
Preparation of Standard Solutions and Calibration Curve
-
Prepare a series of dilutions from the 100 µg/mL stock solution to obtain concentrations ranging from the limit of quantification up to a suitable upper limit (e.g., 2-12 µg/mL).[1]
-
For a linearity range of 2-12 µg/mL, transfer aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks.[1]
-
Make up the volume to the mark with the diluent.
-
Measure the absorbance of each solution at the determined λmax against the diluent blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should exhibit a high correlation coefficient (r² > 0.999).[1]
Analysis of a Pharmaceutical Formulation (Tablets)
-
Weigh and finely powder at least 20 tablets to get a uniform sample.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the diluent and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
-
From the filtrate, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 10 µg/mL).
-
Measure the absorbance of the final solution at the λmax against the diluent blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
The described UV-spectrophotometric method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Parameter | Specification | Reported Value | Reference |
| Wavelength (λmax) | - | 226 nm (in 0.1N HCl) | [1] |
| 214 nm (in Distilled Water) | [2][3] | ||
| Linearity Range | Correlation Coefficient (r²) > 0.999 | 2-12 µg/mL | [1] |
| 0.1-2 µg/mL | [2][3] | ||
| Accuracy (% Recovery) | 98-102% | 99.85% - 100.07% | [1] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 2% | < 1.9% | [3] |
| Limit of Detection (LOD) | - | 0.10 µg/mL | [1] |
| Limit of Quantification (LOQ) | - | - | [1] |
| Molar Absorptivity | - | 4.745×10⁵ L.mol⁻¹.cm⁻¹ | [3] |
Data Presentation
The quantitative data from various validated methods are summarized in the table below for easy comparison.
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.1N HCl | 226 | 2 - 12 | > 0.999 | 99.85 - 100.07 | 0.10 | - | [1] |
| Distilled Water | 214 | 0.1 - 2 | - | 100 ± 1.03 | - | - | [2][3] |
| Methylene Chloride (after ion-pair extraction) | 410 - 520 | 0.5 - 20 | - | - | - | - | [5] |
Note: The method using methylene chloride involves an ion-pair complex formation and is an indirect spectrophotometric method.
Visualized Experimental Workflow
References
Application Notes and Protocols for Cell-Based Assays Measuring Vardenafil's PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, Vardenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction. Accurate and reliable methods for quantifying Vardenafil's PDE5 inhibitory activity in a cellular context are essential for drug discovery, development, and quality control.
These application notes provide detailed protocols for cell-based assays to measure the PDE5 inhibitory potency of Vardenafil. The described methods are suitable for screening and characterizing PDE5 inhibitors and can be adapted for high-throughput applications.
Principle of the Assay
The cell-based assays described herein are designed to quantify the inhibitory effect of Vardenafil on PDE5 activity by measuring the accumulation of intracellular cGMP. In a cellular environment, nitric oxide (NO) donors, such as sodium nitroprusside (SNP), are used to stimulate soluble guanylate cyclase (sGC), leading to an increase in cGMP production. PDE5 then hydrolyzes cGMP to 5'-GMP. In the presence of a PDE5 inhibitor like Vardenafil, the degradation of cGMP is blocked, resulting in its accumulation. The concentration of intracellular cGMP is then measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). The potency of Vardenafil is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Data Presentation
Vardenafil PDE5 Inhibition Potency (IC50) in Various Assays
| Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| Enzyme Inhibition Assay | Purified Human Platelet PDE5 | 0.7 | [1] |
| Enzyme Inhibition Assay | Purified PDE5 | 40 times more potent than Sildenafil | [2] |
| Human Trabecular Smooth Muscle Relaxation | - | 3 | [1] |
| SNP-induced cGMP accumulation | Human Corpus Cavernosum Strips | 3 | [1] |
Signaling Pathway and Experimental Workflow
cGMP Signaling Pathway and Vardenafil's Mechanism of Action
Caption: cGMP signaling pathway and the inhibitory action of Vardenafil on PDE5.
Experimental Workflow for Cell-Based PDE5 Inhibition Assay
Caption: General workflow for a cell-based PDE5 inhibition assay.
Experimental Protocols
Protocol 1: HTRF-Based cGMP Assay for Vardenafil PDE5 Inhibition in HEK293 Cells
This protocol describes a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure intracellular cGMP levels in Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to express human PDE5.
Materials:
-
HEK293 cells stably expressing human PDE5A1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, solid-bottom 384-well assay plates
-
Vardenafil hydrochloride
-
Sodium Nitroprusside (SNP)
-
3-isobutyl-1-methylxanthine (IBMX, optional, as a general PDE inhibitor control)
-
HTRF cGMP Assay Kit (containing cGMP-d2 and anti-cGMP cryptate)
-
Cell lysis buffer
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-PDE5A1 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in serum-free DMEM.
-
Seed the cells into a white, solid-bottom 384-well plate at a density of 5,000-10,000 cells per well in 10 µL of serum-free DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of Vardenafil in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Vardenafil stock solution in assay buffer (e.g., PBS with 0.1% BSA) to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Add 5 µL of the diluted Vardenafil solutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
-
Cell Stimulation:
-
Prepare a fresh solution of Sodium Nitroprusside (SNP) in assay buffer to a final concentration that elicits a submaximal cGMP response (to be determined empirically, typically in the range of 10-100 µM).
-
Add 5 µL of the SNP solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cGMP Detection:
-
Following the incubation, add 5 µL of the HTRF cGMP-d2 conjugate and 5 µL of the anti-cGMP cryptate conjugate (prepared according to the manufacturer's instructions in the provided lysis buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the Vardenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Vardenafil.
-
Protocol 2: ELISA-Based cGMP Assay for Vardenafil PDE5 Inhibition
This protocol provides an alternative method using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of intracellular cGMP.
Materials:
-
HEK293 cells stably expressing human PDE5A1
-
Cell culture reagents as in Protocol 1
-
Clear 96-well cell culture plates
-
Vardenafil hydrochloride
-
Sodium Nitroprusside (SNP)
-
0.1 M HCl for cell lysis
-
Competitive cGMP ELISA Kit (including cGMP-HRP conjugate, anti-cGMP antibody-coated plate, substrate, and stop solution)
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed HEK293-PDE5A1 cells in a 96-well plate at a density of 50,000-100,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
On the day of the assay, replace the culture medium with 90 µL of serum-free DMEM.
-
Prepare serial dilutions of Vardenafil in serum-free DMEM.
-
Add 10 µL of the diluted Vardenafil solutions or vehicle control to the wells.
-
Prepare a fresh solution of SNP in serum-free DMEM.
-
Add 10 µL of the SNP solution to achieve the desired final concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis:
-
After incubation, aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop PDE activity.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
cGMP Quantification by ELISA:
-
Follow the instructions provided with the competitive cGMP ELISA kit. Typically, this involves:
-
Adding cell lysates and cGMP-HRP conjugate to the anti-cGMP antibody-coated plate.
-
Incubating for a specified time (e.g., 2 hours) at room temperature.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution and incubating until color develops.
-
Adding the stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the amount of cGMP in the sample.
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the Vardenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer robust and reliable methods for characterizing the PDE5 inhibitory activity of Vardenafil in a cell-based format. The choice between HTRF and ELISA will depend on the available instrumentation and throughput requirements. These assays are crucial tools for researchers and scientists in the field of drug discovery and development focused on PDE5 inhibitors.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Vardenafil Hydrochloride Trihydrate Stock Solutions for In Vitro Research
Application Note
Introduction
Vardenafil Hydrochloride Trihydrate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the cGMP signaling pathway.[1][2][3][4][5] By inhibiting PDE5, Vardenafil increases intracellular concentrations of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[1][2][3][4][6] Its high affinity and selectivity for PDE5 make it a valuable tool for in vitro studies investigating cellular processes regulated by cGMP, such as smooth muscle function, neuronal signaling, and cardiovascular physiology.[7][8] This document provides detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[9] Key physicochemical properties are summarized in the table below to aid in the accurate preparation of stock solutions.
| Property | Value | Source |
| Formula | C₂₃H₃₂N₆O₄S • HCl • 3H₂O | [9] |
| Molecular Weight | 579.11 g/mol | [6][7][9][10] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility in DMSO | ≥13.3 mg/mL; 100 mg/mL (172.67 mM) | [7][9] |
| Solubility in Ethanol | ≥3.42 mg/mL (with warming); 100 mg/mL (172.67 mM) | [7][9] |
| Solubility in Water | ≥95 mg/mL; 10 mg/mL (17.26 mM) | [7][9] |
| Storage of Solid | Store desiccated at ambient temperature for up to 1 year; -20°C for ≥4 years. | [9][10] |
| Storage of Solutions | Store at -20°C for up to 3 months; -80°C for up to 6 months. | [9][11] |
Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: 0.22 µm syringe filter (if sterility is a major concern and the DMSO is not certified sterile)
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound.
-
The molecular weight is 579.11 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 579.11 g/mol = 0.0057911 g = 5.79 mg
-
-
-
Weigh the this compound.
-
Using a calibrated analytical balance, carefully weigh out 5.79 mg of the powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolve the powder in DMSO.
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Vardenafil powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[9]
-
-
Sterilization (Optional).
-
While DMSO is generally considered to be self-sterilizing, for sensitive cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.[12] Be aware that some loss of compound may occur due to binding to the filter membrane.
-
-
Storage.
Working Dilutions:
-
For in vitro experiments, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or buffer.
-
It is crucial to ensure that the final concentration of DMSO in the experimental setup is non-toxic to the cells being studied, typically below 0.1%.
Visualizations
Caption: Experimental workflow for preparing and using Vardenafil stock solutions.
Caption: Vardenafil inhibits PDE5, increasing cGMP and promoting vasodilation.
References
- 1. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Vardenafil Hydrochloride used for? [synapse.patsnap.com]
- 4. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C23H39ClN6O7S | CID 135413545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
Application Notes: Vardenafil in Preclinical Animal Models of Erectile Dysfunction
Introduction
Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction (ED).[1][2] In drug development and academic research, animal models are indispensable for elucidating the pathophysiology of ED and evaluating the efficacy and mechanism of action of therapeutic agents like vardenafil.[3] These application notes provide an overview of the use of vardenafil in common animal models of ED, detailing its mechanism, relevant experimental protocols, and key efficacy data.
Mechanism of Action
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[1] This process is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] Upon sexual stimulation, NO is released from nerve terminals and endothelial cells, which activates the enzyme guanylate cyclase.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow into the corpus cavernosum, resulting in an erection.[1][4]
The action of cGMP is terminated by PDE5, an enzyme that degrades cGMP to inactive GMP.[1] Vardenafil's primary mechanism is the potent and selective inhibition of PDE5.[1][4] By blocking PDE5, vardenafil prevents the degradation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vascular effects of NO, which facilitates the achievement and maintenance of an erection in response to sexual stimulation.[4][5]
Common Animal Models for Vardenafil Studies
Several rodent models are widely used to replicate the pathophysiology of different forms of ED.[3]
-
Cavernous Nerve Injury Model: This model mimics the ED that often occurs after radical prostatectomy.[5] It is created by bilateral resection or crush injury of the cavernous nerves in rats.[5][6] This injury leads to corporal smooth muscle apoptosis, fibrosis, and veno-occlusive dysfunction.[5]
-
Diabetic Model: Both Type I and Type II diabetes are strong risk factors for ED.[3] Animal models are typically induced by injecting streptozotocin (to model Type I) or by using genetic models (for Type II).[3][7] Diabetes-induced ED is characterized by endothelial dysfunction and neuropathy.[3]
-
Aged Model: Aging is associated with a natural decline in erectile function due to factors like endothelial dysfunction and increased penile vascular tone.[3] Aged rats (e.g., 25 months old) are a common model for studying age-related ED.[3][8]
-
Arteriogenic Model: This model simulates ED caused by insufficient arterial inflow. It is typically created by ligating the internal iliac arteries in rats, which reduces blood flow to the corpus cavernosum.[9][10]
Quantitative Data on Vardenafil Efficacy
The efficacy of vardenafil is most commonly assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. Data are often presented as the ratio of the maximal ICP to the mean arterial pressure (MAP).
Table 1: Efficacy of Vardenafil in a Cavernous Nerve Injury Rat Model
| Treatment Group | N | Smooth Muscle/Collagen Ratio | Apoptosis (cells/mm²) |
|---|---|---|---|
| Sham Operation | 11 | 49.5 ± 2.1 | 1.2 ± 0.3 |
| Bilateral Nerve Resection (BCNX) | 10 | 18.9 ± 3.5 | 4.1 ± 0.5 |
| BCNX + Vardenafil (30 mg/L) | 7 | 45.2 ± 4.2 | 1.5 ± 0.4 |
Data synthesized from Ferrini et al., Urology, 2006.[5]
Table 2: Comparative Efficacy of Intravenous Vardenafil and Sildenafil in a Rabbit Model
| Treatment (Intravenous) | Dose (µg/kg) | Peak ICP/SAP Ratio | Duration of Response (s) |
|---|---|---|---|
| Vardenafil | 3 | 0.45 ± 0.05 | Not Reported |
| Vardenafil | 10 | 0.72 ± 0.08 | 169 ± 23 |
| Sildenafil | 10 | 0.51 ± 0.06 | 137 ± 31 |
| Sildenafil | 30 | 0.75 ± 0.09 | Not Reported |
Data from Choi et al., Journal of Andrology, 2002.[11]
Table 3: Efficacy of Chronic Vardenafil in an Arteriogenic ED Rat Model
| Treatment Group | Area of ICP/MAP | Smooth Muscle/Collagen Ratio |
|---|---|---|
| Control (Sham) | 0.18 ± 0.02 | 30.1 ± 2.5 |
| Ligation (Arteriogenic ED) | 0.07 ± 0.01 | 19.8 ± 1.8 |
| Ligation + Vardenafil (4.0 mg/kg/day) | 0.15 ± 0.02 | 28.5 ± 2.1 |
Data synthesized from Hotta et al., The Journal of Sexual Medicine, 2011.[12]
Experimental Protocols
Protocol 1: Measurement of Erectile Function via Intracavernosal Pressure (ICP)
This protocol is a standardized and objective method for assessing erectile function in anesthetized rodent models.[13][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vardenafil: MedlinePlus Drug Information [medlineplus.gov]
- 3. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 5. Vardenafil prevents fibrosis and loss of corporal smooth muscle that occurs after bilateral cavernosal nerve resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blunt cavernous nerve injury: A new animal model mimicking postradical prostatectomy neurogenic impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of chronic vardenafil treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic vardenafil treatment improves erectile function via structural maintenance of penile corpora cavernosa in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 14. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
Application Notes: Vardenafil in Smooth Muscle Relaxation Studies
Introduction
Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of smooth muscle tone.[1][2] Its primary mechanism involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] This property makes Vardenafil an invaluable tool for researchers and scientists in pharmacology and drug development studying the physiological and pathophysiological processes of smooth muscle relaxation. Its applications span various smooth muscle tissues, including the corpus cavernosum, pulmonary arteries, ureter, and trachea.[5][6][7][8]
Mechanism of Action
The relaxation of smooth muscle is centrally mediated by the second messenger cGMP.[8] In many tissues, the process begins with the release of nitric oxide (NO) from nerve endings or endothelial cells.[1][2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][9]
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets.[9] This cascade leads to a decrease in intracellular calcium (Ca²⁺) concentrations and a desensitization of the contractile machinery to Ca²⁺, ultimately resulting in smooth muscle relaxation and vasodilation.[9][10]
The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze it to the inactive GMP.[1] Vardenafil exerts its effect by selectively inhibiting PDE5, the predominant PDE isozyme in the corpus cavernosum and other smooth muscle tissues.[1][3][4] By blocking the degradation of cGMP, Vardenafil amplifies and prolongs the NO-driven relaxation response.[1][2] It is critical to note that Vardenafil's efficacy is dependent on an initial NO signal; it does not directly cause smooth muscle relaxation in the absence of NO pathway activation.[1][3]
Signaling Pathway of Vardenafil-Mediated Smooth Muscle Relaxation
Caption: Vardenafil inhibits PDE5, preventing cGMP degradation and promoting smooth muscle relaxation.
Data Presentation
Vardenafil's utility as a research tool stems from its high potency and selectivity for PDE5 compared to other PDE isoforms. This minimizes off-target effects in experimental systems.
Table 1: Vardenafil Potency and Selectivity against PDE Isoforms
| PDE Isoform | Vardenafil IC₅₀ (nM) | Sildenafil IC₅₀ (nM) | Selectivity Ratio (PDEx IC₅₀ / PDE5 IC₅₀) for Vardenafil |
|---|---|---|---|
| PDE1 | 180 | 220 | 257 |
| PDE2 | >1000 | >1000 | >1428 |
| PDE3 | >1000 | >1000 | >1428 |
| PDE4 | >1000 | >1000 | >1428 |
| PDE5 | 0.7 | 6.6 | 1 |
| PDE6 | 11 | 49 | 16 |
Data sourced from a study measuring inhibition of purified PDE isozymes.[11]
Table 2: Efficacy of Vardenafil in Various Smooth Muscle Preparations
| Tissue Type | Species | Experimental Model | Key Findings | Reference |
|---|---|---|---|---|
| Corpus Cavernosum | Rabbit | Pre-contracted tissue strips | IC₅₀ of 54 ± 18 nM for relaxation. | [12] |
| Corpus Cavernosum | Rabbit (Diabetic) | Organ bath studies | Significantly enhanced NO- and EFS-induced relaxation. | [13] |
| Ureter | Human | KCl-induced tension in tissue strips | Dose-dependently reversed tension; more effective than sildenafil. | [5] |
| Ureter | Porcine | Spontaneous contractions in organ bath | 1 µM and 10 µM concentrations significantly reduced contraction rate and tension. | [14] |
| Trachea | Rat | Methacholine-induced contraction | Doses ≥ 10⁻⁵ M elicited significant relaxation. |[6][15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vardenafil on Smooth Muscle Strips (Organ Bath)
This protocol describes the evaluation of Vardenafil's relaxant effects on isolated smooth muscle tissue, such as corpus cavernosum or ureter, using an organ bath system.[12][14]
Objective: To determine the dose-response relationship of Vardenafil-induced relaxation on pre-contracted smooth muscle tissue.
Materials:
-
Freshly isolated smooth muscle tissue (e.g., rabbit corpus cavernosum).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction.[5][12]
-
Vardenafil stock solution (in DMSO or appropriate solvent).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Methodology:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., corpora cavernosa) and place it immediately in cold Krebs-Henseleit solution.
-
Prepare parallel tissue strips (e.g., 2x2x7 mm).
-
Suspend the strips in the organ bath chambers (10-20 mL) filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[14]
-
-
Equilibration and Viability Check:
-
Connect the tissue strips to isometric force transducers.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g), washing with fresh solution every 15-20 minutes.
-
Test tissue viability by inducing a contraction with a high-concentration KCl solution.
-
-
Pre-contraction:
-
Wash out the KCl and allow the tissue to return to baseline tension.
-
Induce a stable, submaximal contraction using an appropriate agonist (e.g., 10 µM phenylephrine for corporal tissue).[12]
-
-
Vardenafil Administration:
-
Once the contraction plateau is reached, add Vardenafil to the organ bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM).[12]
-
Allow the tissue to respond to each concentration until a stable relaxation response is observed before adding the next dose.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation at each Vardenafil concentration as a percentage of the pre-contracted tension.
-
Plot the dose-response curve and calculate pharmacological parameters such as EC₅₀ (concentration for 50% of maximal relaxation).
-
Workflow for In Vitro Organ Bath Experiment
Caption: Workflow for assessing Vardenafil's relaxant effect on isolated smooth muscle tissue.
Protocol 2: In Vivo Assessment of Vardenafil on Erectile Function (Anesthetized Rat Model)
This protocol is adapted from studies evaluating the pro-erectile effects of PDE5 inhibitors in anesthetized animals.[12]
Objective: To measure the effect of Vardenafil on cavernous nerve stimulation-induced erectile responses.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Surgical tools for dissection.
-
Bipolar platinum electrodes for nerve stimulation.
-
Pressure transducers connected to a data acquisition system.
-
25-gauge needle for intracavernous pressure (ICP) measurement.
-
Catheter for systemic blood pressure (BP) measurement (e.g., in the carotid artery).
-
Vardenafil solution for intravenous administration.
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., urethane 1.25 g/kg, i.p.).
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a catheter into the carotid artery to monitor systemic arterial BP.
-
Expose the pelvic ganglion and identify the cavernous nerve. Place a bipolar electrode around the nerve for stimulation.
-
Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to measure ICP.
-
-
Baseline Erectile Response:
-
Stimulate the cavernous nerve with submaximal electrical parameters (e.g., 10 Hz, 1 ms, 0.5-1.5 V for 60 seconds) to elicit a reproducible erectile response.[12]
-
Record both ICP and mean arterial pressure (MAP).
-
Allow a recovery period of at least 10 minutes between stimulations.
-
-
Vardenafil Administration:
-
Administer Vardenafil intravenously (e.g., 0.1 or 1 mg/kg) or a vehicle control (saline).[12]
-
-
Post-Treatment Erectile Response:
-
Repeat the cavernous nerve stimulation at set time points after drug administration (e.g., 3, 10, and 25 minutes post-injection).[12]
-
Record the peak ICP and MAP for each stimulation.
-
-
Data Analysis:
-
Calculate the erectile response as the ratio of maximal ICP to MAP (ICPmax/MAP).
-
Compare the erectile responses before and after Vardenafil administration using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Workflow for In Vivo Erectile Function Study
Caption: Workflow for assessing Vardenafil's pro-erectile effect in an anesthetized rat model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Vardenafil Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vardenafil inhibiting parasympathetic function of tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Pro-erectile effect of vardenafil: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effects of vardenafil (a PDE-5 Inhibitor) on corpus cavernosal smooth muscle relaxation in diabetic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vardenafil effect on ureteric smooth muscle: in vitro study in porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]
Vardenafil Hydrochloride Trihydrate: Application Notes for Non-Erectile Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil Hydrochloride Trihydrate, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is well-established for its therapeutic role in erectile dysfunction.[1][2] Its mechanism of action, the inhibition of cGMP-specific PDE5, leads to enhanced effects of nitric oxide (NO) and accumulation of cyclic guanosine monophosphate (cGMP) in tissues where PDE5 is expressed.[3][4][5] Beyond its well-known application, a growing body of research highlights the potential of Vardenafil in various non-erectile dysfunction pathways, opening new avenues for therapeutic development. These areas include cardiovascular diseases, pulmonary hypertension, fibrotic disorders, neurodegenerative diseases, and oncology.
This document provides detailed application notes and experimental protocols for utilizing this compound in research focused on these non-erectile dysfunction pathways.
Mechanism of Action: The NO/sGC/cGMP Pathway
Vardenafil's primary mechanism of action is the competitive inhibition of PDE5, the enzyme responsible for the degradation of cGMP.[3][4][5] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation, vasodilation, and other cellular effects.[6] By inhibiting PDE5, Vardenafil prevents the breakdown of cGMP, thereby amplifying the NO/sGC/cGMP signaling cascade.[3]
References
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vardenafil protects isolated rat hearts at reperfusion dependent on GC and PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of vardenafil on endothelial progenitor cells in hypogonadotrophic hypogonadal patients: role of testosterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vardenafil Aqueous Degradation: A Technical Support Troubleshooting Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the degradation of Vardenafil in aqueous solutions. This guide, presented in a user-friendly question-and-answer format, addresses common experimental challenges and offers detailed protocols and data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My Vardenafil stock solution appears cloudy. What could be the cause and how can I fix it?
A1: Vardenafil hydrochloride has a low aqueous solubility (approximately 0.11 mg/mL).[1][2] Cloudiness, or turbidity, in your stock solution likely indicates that the concentration of Vardenafil has exceeded its solubility limit in the aqueous buffer you are using.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
pH Adjustment: The solubility of Vardenafil is pH-dependent, with increased solubility in acidic conditions (pH below 4.0).[3] Consider preparing your stock solution in a slightly acidic buffer, if compatible with your experimental design.
-
Co-solvents: For initial stock solutions that will be further diluted, consider using a small percentage of an organic co-solvent such as ethanol, DMSO, or dimethyl formamide to improve solubility.[4] Ensure the final concentration of the organic solvent in your working solution is insignificant to avoid physiological effects.[4]
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat, which might accelerate degradation.
-
Q2: I am observing significant degradation of Vardenafil in my control samples. What are the likely causes?
A2: Vardenafil is susceptible to degradation under several conditions, even without intentional stress induction. The primary culprits for degradation in control samples are typically exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Photodegradation: Vardenafil is prone to degradation upon exposure to sunlight and UV radiation.[5][6] Always prepare and store Vardenafil solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light.
-
Thermal Degradation: Higher temperatures accelerate the rate of chemical degradation.[6] Store your stock and working solutions at a controlled room temperature (typically 15-30°C) or refrigerated, as appropriate for the duration of your experiment.[3] Avoid leaving solutions on a benchtop under direct sunlight or near heat sources. Vardenafil powder demonstrates good thermal stability up to 60°C with minimal decomposition over extended periods.[3]
-
Hydrolysis: Although slower than photodegradation and thermal degradation under neutral conditions, hydrolysis can still occur. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[4]
-
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the Vardenafil peak. How can I improve this?
A3: Peak tailing for amine-containing compounds like Vardenafil is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. A mobile phase with a slightly acidic pH (e.g., using a phosphate or ammonium bicarbonate buffer around pH 5.0) can improve peak shape.[7]
-
Column Choice: Consider using a column with end-capping, which blocks the accessible silanol groups, or a column specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[8]
-
Q4: I am not seeing any degradation of Vardenafil even after applying stress conditions. What should I do?
A4: While Vardenafil is susceptible to degradation, the conditions of your stress test may not be severe enough to induce a measurable level of degradation. The goal of forced degradation studies is typically to achieve 5-20% degradation.[9]
-
Troubleshooting Steps:
-
Increase Stress Level:
-
Acid/Base Hydrolysis: If you see no degradation at room temperature with 0.1N HCl or 0.1N NaOH, consider increasing the temperature to 60°C.[7]
-
Oxidation: If 3% H₂O₂ at room temperature is ineffective, you may need to increase the concentration or the temperature.
-
Thermal Degradation: If no degradation is observed at 60°C, you might need to increase the temperature, but be mindful of the drug's melting point.
-
-
Extend Exposure Time: For slower degradation processes like neutral hydrolysis, extending the duration of the experiment may be necessary.
-
Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the parent drug concentration and to separate any potential degradants.
-
Quantitative Data Summary
The following tables summarize quantitative data on Vardenafil degradation under various stress conditions, compiled from multiple sources. These tables provide a baseline for expected degradation and can aid in the design of stability studies.
Table 1: Summary of Vardenafil Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Room Temp | No degradation | [7] |
| 1N HCl | 48 hours | 60°C | Slight degradation | [7] | |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temp | No major degradation | [7] |
| 1N NaOH | - | 60°C (reflux) | Minor degradation | [7] | |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | Considerable degradation | [7] |
| Photolytic | ICH Q1B conditions | 7 days | - | Prone to degrade | [5] |
| Thermal | Dry Heat | 7 days | 60°C | Prone to degrade | [5][7] |
| Water Hydrolysis | Water | 48 hours | Room Temp | Prone to degrade | [5][7] |
Table 2: Identified Degradation Products of Vardenafil under Stress Conditions
| Stress Condition | Number of Degradation Peaks Observed | Notes | Reference(s) |
| Various Stress Conditions | 8 | Different from USP 2018 monograph | [5] |
| Photodegradation | - | A persistent phototransformation product, VRD-392, was identified. | |
| Neutral/Basic Hydrolysis | - | A degradation pathway has been proposed. | |
| Peroxide Hydrolysis | - | A minor degradation product was observed at 0.93 min retention time. | [7] |
Experimental Protocols
Protocol 1: Preparation of Vardenafil Aqueous Solution for Stability Studies
-
Objective: To prepare a Vardenafil solution in an aqueous buffer for use in degradation studies.
-
Materials:
-
Vardenafil Hydrochloride powder
-
HPLC-grade water
-
Appropriate buffer salts (e.g., ammonium bicarbonate)
-
Acetonitrile (HPLC grade, if needed as a co-solvent for stock solution)
-
Calibrated pH meter
-
Volumetric flasks (amber colored)
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the required amount of Vardenafil Hydrochloride powder.
-
For a stock solution, dissolve the powder in a minimal amount of acetonitrile before diluting with the aqueous buffer. For direct dissolution in buffer, proceed to the next step.
-
Transfer the powder to an amber volumetric flask.
-
Add approximately half the final volume of the desired aqueous buffer (e.g., 20 mM Ammonium bicarbonate, pH adjusted to 5.0 with ortho-phosphoric acid).[7]
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved. Gentle sonication can be used if necessary.
-
Once dissolved, add the remaining buffer to the final volume and mix thoroughly.
-
If necessary, adjust the final pH of the solution using a calibrated pH meter.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Store the solution in a tightly capped amber container, protected from light, at a controlled temperature. It is recommended to use freshly prepared solutions.[4]
-
Protocol 2: Forced Degradation (Stress Testing) of Vardenafil
-
Objective: To induce the degradation of Vardenafil under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
Prepared Vardenafil aqueous solution (from Protocol 1)
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (NaOH), 0.1N and 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Dry air oven or water bath
-
Amber vials
-
-
Procedure:
-
Control Sample: Place the Vardenafil solution in an amber vial and store it under normal laboratory conditions, protected from light.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To a known volume of Vardenafil solution, add an equal volume of 3% H₂O₂.
-
Store at room temperature for 48 hours, protected from light.[7]
-
-
Thermal Degradation:
-
Place the Vardenafil solution in an amber vial in a dry air oven set at 60°C for 7 days.[7]
-
-
Photodegradation:
-
Expose the Vardenafil solution in a chemically inert, transparent container to light within a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil and placed in the same chamber to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: At specified time points, withdraw aliquots of each stressed sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Protocol 3: HPLC Analysis of Vardenafil and its Degradation Products
-
Objective: To quantify Vardenafil and separate its degradation products using High-Performance Liquid Chromatography.
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm particles) or equivalent.[7]
-
Mobile Phase:
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of Vardenafil from all its degradation products.
-
Flow Rate: 0.25 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 2 µL.[7]
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a standard solution of Vardenafil of known concentration.
-
Inject the standard solution to determine the retention time and response of the parent drug.
-
Inject the stressed samples (from Protocol 2).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the Vardenafil peak.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area of Vardenafil - Area of Vardenafil in Stressed Sample) / Initial Area of Vardenafil] x 100
-
Visualizations
Caption: Vardenafil's mechanism of action via the NO/cGMP pathway.
Caption: Workflow for Vardenafil forced degradation studies.
Caption: Troubleshooting logic for Vardenafil degradation experiments.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jianbeibio.com [jianbeibio.com]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. jbenbio.com [jbenbio.com]
- 7. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 8. Vardenafil (Levitra®) Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing Vardenafil dosage for preclinical animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Vardenafil dosage for preclinical animal studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Dosage and Administration
Q1: What are the typical dosage ranges for Vardenafil in common animal models?
A1: Vardenafil dosage varies significantly depending on the animal model, the route of administration, and the specific research question. It is crucial to consult literature relevant to your specific model and experimental endpoint. Below are tables summarizing dosages used in published studies.
Table 1: Vardenafil Dosage in Rat Models
| Indication/Model | Route of Administration | Dosage | Key Findings | Reference |
| Ischemic Colitis | Oral (gavage) | 5 mg/kg/day | Effective in reducing ischemic damage.[1][2][3] | |
| Ischemic Colitis | Oral (gavage) | 10 mg/kg/day | Also effective, but the 5 mg/kg dose showed slightly better results in some parameters.[1][2][3] | |
| Erectile Dysfunction | Intravenous (i.v.) | 0.1 mg/kg | Significantly facilitated erectile responses.[4] | |
| Erectile Dysfunction | Intravenous (i.v.) | 1 mg/kg | Significantly facilitated erectile responses at 3 and 13 minutes post-injection.[4] | |
| Teratogenicity Study | Oral | Up to 18 mg/kg/day | No evidence of teratogenicity, embryotoxicity, or fetotoxicity.[5][6] | |
| Fertility Study | Oral | Up to 100 mg/kg/day | Did not impair fertility in male or female rats.[6][7] | |
| Acute Toxicity | Oral (gavage) | 125 mg/kg | Mortality noted.[5] | |
| Acute Toxicity | Intravenous (i.v.) | 100 mg/kg | Mortality noted.[5] |
Table 2: Vardenafil Dosage in Rabbit Models
| Indication/Model | Route of Administration | Dosage | Key Findings | Reference |
| Erectile Dysfunction | Intravenous (i.v.) | 1-30 µg/kg | Facilitated pelvic nerve stimulation-induced erection in a dose-dependent manner.[8] | |
| Erectile Dysfunction | Intracavernosal (i.c.) | 1-30 µg/kg | Caused dose-dependent increases in intracavernosal pressure.[8] | |
| Erectile Dysfunction | Intravenous (i.v.) | 0.1 - 3 mg/kg | Induced dose-dependent penile erections in conscious rabbits.[9] | |
| Teratogenicity Study | Oral | Up to 18 mg/kg/day | No evidence of teratogenicity, embryotoxicity, or fetotoxicity.[5][6] |
Q2: How do I prepare Vardenafil for administration?
A2: For oral administration in rat studies, Vardenafil tablets (e.g., 10 mg) can be dissolved in water to create a homogeneous solution for gavage.[1] For intravenous or other parenteral routes, it is essential to use a formulation suitable for injection, ensuring sterility and appropriate vehicle composition. Always refer to the manufacturer's guidelines or established protocols for solubilizing the specific form of Vardenafil you are using.
Q3: What is the recommended route of administration?
A3: The route of administration depends on the experimental objective.
-
Oral (gavage): Commonly used to mimic the clinical route of administration in humans and for studies involving chronic dosing.[1][5]
-
Intravenous (i.v.): Provides rapid and complete bioavailability, making it suitable for acute pharmacodynamic studies and for establishing direct dose-response relationships.[4][5][8][9]
-
Intracavernosal (i.c.): A direct local administration into the corpus cavernosum, used specifically for erectile dysfunction models to study local tissue effects.[8]
Q4: How do I convert a human dose to an animal dose?
A4: Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the BSA (m²) and is a constant for a given species. To convert a human dose to an Animal Equivalent Dose (AED), you would invert the Km ratio.[10][11][12]
Table 3: Km Factors for Dose Conversion
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Mouse | 0.02 | 0.007 | 3 |
| Dog | 10 | 0.50 | 20 |
Data adapted from FDA guidance documents.[10][12]
Mechanism of Action & Signaling
Q5: What is the mechanism of action of Vardenafil?
A5: Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[13][14][15] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[13][14] cGMP is a second messenger that causes smooth muscle relaxation, leading to vasodilation, increased blood flow, and penile erection.[14] PDE5 is the enzyme responsible for breaking down cGMP.[13] By inhibiting PDE5, Vardenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effect of NO.[13][14]
Troubleshooting Guide
Q6: I am not observing the expected pro-erectile effect. What could be the issue?
A6: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The dose may be too low. The threshold dose for facilitating erection in rabbits was found to be 3 µg/kg intravenously.[8] Review the dose-response data in Table 1 and Table 2 and consider a dose-escalation study.
-
Route of Administration: Oral bioavailability can be a factor. Vardenafil's absolute oral bioavailability is about 7.4-28.6% in Wistar rats.[5] For acute studies, intravenous administration ensures 100% bioavailability and a more predictable response.[4][8]
-
Timing: Vardenafil is rapidly absorbed, with maximum plasma concentrations reached between 30 and 120 minutes after oral dosing in a fasted state.[14] Ensure your experimental measurements are timed to coincide with peak plasma levels.
-
Anesthesia: Anesthesia can influence physiological responses, including erectile function.[16] Ensure the anesthetic protocol is consistent and has been validated for this type of study. Some researchers use conscious animal models to avoid this confounder.[9]
-
Stimulation: Vardenafil facilitates erections in response to sexual or nerve stimulation; it does not typically induce erections on its own.[13][14] Your protocol must include an appropriate pro-erectile stimulus, such as pelvic or cavernous nerve stimulation.[4][8][16]
Q7: What are the potential adverse effects of Vardenafil in animals?
A7: At therapeutic doses for erectile dysfunction models, Vardenafil is generally well-tolerated. However, at higher exposures, adverse effects have been noted in toxicology studies. These include decreased motility, staggering gait, tremors, and convulsions at lethal doses.[5] In longer-term studies with high exposure multiples, findings included testicular atrophy/degeneration, arteritis, and myocardial lesions.[5] Vasodilatory effects may lead to slight reductions in blood pressure.[17]
Experimental Protocols
Protocol 1: Assessing Pro-Erectile Efficacy in Anesthetized Rats
This protocol is adapted from methodologies used to compare PDE5 inhibitors.[4]
-
Animal Preparation:
-
Use male Sprague-Dawley rats.
-
Anesthetize the animal (e.g., with urethane) and maintain body temperature.
-
Isolate the carotid artery to monitor systemic arterial pressure (SAP).
-
Insert a 25G needle into the crus of the penis, connected to a pressure transducer, to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Drug Administration:
-
Administer Vardenafil or vehicle intravenously (i.v.) via a cannulated jugular vein. Doses can range from 0.1 to 1 mg/kg.[4]
-
-
Erectile Stimulation and Measurement:
-
Apply submaximal electrical stimulation to the cavernous nerve (e.g., 10 Hz, 1 ms, 0.45-1.6 V).[4]
-
Record the maximal ICP (ICPmax) and the mean SAP during the erectile response.
-
Calculate the erectile response as the ratio of ICPmax to SAP.
-
Perform stimulations at baseline (before drug administration) and at set time points after administration (e.g., 3, 10, and 23 minutes) to assess onset and duration of action.[4]
-
-
Data Analysis:
-
Compare the ICP/SAP ratio before and after drug administration within and between treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significance.
-
References
- 1. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-erectile effect of vardenafil: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion between animals and human [targetmol.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vardenafil Hydrochloride Trihydrate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Vardenafil Hydrochloride Trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vardenafil?
A1: Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4][5] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[1][3] cGMP relaxes the smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP.[1][3] By inhibiting PDE5, Vardenafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][3]
Q2: What are the common solvents for dissolving this compound?
A2: this compound has varying solubility in different solvents. It is soluble in dimethyl sulfoxide (DMSO), ethanol (with warming), and water.[6] Specific solubility data is provided in the data presentation section.
Q3: How should this compound be stored?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[7] Stock solutions in organic solvents can be prepared, but aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in HPLC analysis.
-
Question: My HPLC chromatograms show unexpected peaks (ghost peaks) or baseline drift. What could be the cause and how can I fix it?
-
Answer: Artifacts in HPLC can arise from several sources.
-
Ghost Peaks: These are extraneous signals that can originate from contamination in the mobile phase, carryover from previous injections, or degradation of the sample.[8] Ensure you are using high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[3] Implement a thorough wash step between injections to prevent carryover.
-
Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[3] Degassing the mobile phase is crucial to remove dissolved gases.[3] Ensure the column and detector are at a stable temperature.
-
Issue 2: Poor solubility or precipitation of the compound during the experiment.
-
Question: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?
-
Answer: this compound has pH-dependent solubility.[5] Its solubility is higher in acidic conditions. For in vitro experiments, using a buffer with a slightly acidic pH may help. The use of co-solvents like DMSO or ethanol can also enhance solubility, but ensure the final concentration of the organic solvent is compatible with your experimental system. The preparation of solid dispersions with hydrophilic polymers has also been shown to enhance solubility.[9]
Issue 3: Apparent degradation of this compound in my stock solution or during the experiment.
-
Question: I suspect my Vardenafil stock solution is degrading. Under what conditions is it unstable?
-
Answer: Vardenafil is susceptible to degradation under certain stress conditions. It is known to degrade under oxidative, acidic, and basic conditions.[10][11] It is relatively stable to thermal stress and photolysis, although some degradation can occur under prolonged exposure to light and heat.[11][12]
-
Acid/Base Hydrolysis: The drug is sensitive to both acidic and basic hydrolysis.[11]
-
Oxidation: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[10] A major degradation product has been observed under oxidative stress.[10]
-
Photostability: While relatively stable, some degradation can occur with exposure to UV and visible light over time.[13] It is recommended to protect solutions containing Vardenafil from light.
-
Thermal Stability: Vardenafil is relatively stable under thermal stress, but degradation can occur at elevated temperatures over extended periods.[13][14]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥13.3 mg/mL[6] | - |
| Ethanol | ≥3.42 mg/mL[6] | Requires warming and sonication. |
| Water | ≥95 mg/mL[6] | Solubility is pH-dependent. |
| PBS (pH 7.2) | Approximately 10 mg/mL[7] | - |
Table 2: Summary of Forced Degradation Studies of Vardenafil
| Stress Condition | Conditions | Observation | Degradation Products |
| Acid Hydrolysis | 1N HCl, 60°C, up to 10 h | Labile | 12.78% degradation with a 9.72% degradation product.[15] |
| Base Hydrolysis | 0.1N NaOH | Sensitive | Degradation observed.[11] |
| Oxidative Hydrolysis | 3% H₂O₂, Room Temperature, 48 h | Prominent degradation | A major degradation product (7.2%) was observed.[10] |
| Thermal Degradation | 105°C, 8 days | Stable | Minor degradation products identified (0.02% - 0.74%).[13] |
| Photolytic Degradation | Visible light (1.2 million lux hours) & UV light (200 watt/m²) | Prone to degradation | Purity decreased to 84.07% (visible) and 81.6% (UV).[13] |
| Neutral Hydrolysis | Water, Room Temperature, 48 h | Stable | No major degradation products observed.[10] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is a general guideline and may need optimization based on the specific experimental requirements.
-
Standard Solution Preparation:
-
Accurately weigh approximately 15 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a mixture of the mobile phase) to make a stock solution of a known concentration (e.g., 0.15 mg/mL).
-
Protect the solution from light.
-
-
Sample Solution Preparation (from bulk drug):
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve in the same solvent as the standard solution to achieve a similar concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Sample Preparation (from dosage form):
-
Grind a known number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Vardenafil.
-
Disperse in a suitable solvent, sonicate to dissolve, and dilute to the desired concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Validated RP-HPLC Method for Vardenafil Quantification
This method is based on a validated approach for the determination of Vardenafil.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid or 15 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A common ratio is 80:20 (buffer:acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 247 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Mandatory Visualizations
Caption: Vardenafil's mechanism of action via PDE5 inhibition.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting HPLC issues.
References
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vardenafil Oral Dispersible Films (ODFs) with Advanced Dissolution, Palatability, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Vardenafil Dissolution for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the dissolution rate of Vardenafil for experimental purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vardenafil hydrochloride is exhibiting poor dissolution in my aqueous experimental medium. What are the primary reasons for this?
A1: Vardenafil hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its aqueous solubility is notably poor, which can be a limiting factor in experimental setups.[1][2] Furthermore, Vardenafil's solubility is pH-dependent, showing higher solubility in acidic conditions (below pH 4.0) and significantly decreasing in neutral or alkaline environments.[3][4] If your experimental medium has a pH above this range, you will likely encounter dissolution challenges.
Q2: What are the most effective methods to enhance the dissolution rate of Vardenafil for in vitro experiments?
A2: Several effective techniques can be employed to improve the dissolution rate of Vardenafil. The choice of method will depend on your specific experimental needs and available resources. Key methods include:
-
Amorphous Solid Dispersions: Converting crystalline Vardenafil to an amorphous form can significantly increase its dissolution rate.[1][2][5] This is because less energy is required to break the crystal lattice structure.[1][2]
-
Solid Dispersions with Polymers: Creating a solid dispersion of Vardenafil with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can enhance its wettability and dissolution.[1][6]
-
Inclusion Complexes with Cyclodextrins: Encapsulating Vardenafil within cyclodextrin molecules, such as β-cyclodextrin (β-CD), can increase its solubility and dissolution.[1][5][7]
-
Oral Dispersible Films (ODFs): For experiments involving oral delivery models, formulating Vardenafil into ODFs with water-soluble polymers and sweetening agents can provide rapid dissolution.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can solubilize Vardenafil and form fine emulsions upon gentle agitation in an aqueous medium, leading to improved dissolution and absorption.[10][11][12]
-
Nanosuspensions: Reducing the particle size of Vardenafil to the nanometer range increases the surface area, which can lead to a faster dissolution rate.[13][14][15]
Q3: I am trying to prepare an amorphous form of Vardenafil. What is a reliable method?
A3: Freeze-drying (lyophilization) is a documented and effective method for obtaining an amorphous form of Vardenafil hydrochloride.[2][5][16] This process involves dissolving the Vardenafil in a suitable solvent system, freezing the solution, and then removing the solvent by sublimation under vacuum. The resulting amorphous solid should be characterized using techniques like X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the absence of crystallinity.[2][5][16]
Q4: My solid dispersion of Vardenafil is not providing the expected dissolution enhancement. What are some troubleshooting steps?
A4: If your solid dispersion is underperforming, consider the following factors:
-
Drug-to-Polymer Ratio: The ratio of Vardenafil to the hydrophilic carrier is critical. Studies have shown that for some systems, a higher proportion of the carrier (e.g., 1:5 drug-to-excipient ratio) leads to better dissolution enhancement.[1][2][5]
-
Choice of Polymer: The type of polymer used can significantly impact dissolution. For Vardenafil, HPMC and β-cyclodextrin have been shown to be effective.[1][2][5] You may need to screen different polymers to find the most compatible one for your system.
-
Preparation Method: The method of preparing the solid dispersion (e.g., solvent evaporation, fusion, kneading) can affect the final product's characteristics.[6][7] The solvent evaporation and fusion methods have both been shown to be effective for Vardenafil with PVP and mannitol.[6]
-
Physical State of the Drug: Ensure that the drug is truly in an amorphous state within the dispersion. This can be verified using PXRD and DSC.
Q5: What analytical methods are suitable for Vardenafil dissolution testing?
A5: A commonly used and reliable method for quantifying Vardenafil during dissolution testing is UV-Spectrophotometry.[17][18] The analysis is typically performed in 0.1N HCl, with the absorbance measured at a specific wavelength (e.g., 226 nm or 230 nm).[7][18] High-performance liquid chromatography (HPLC) with UV/VIS detection is also a suitable and more specific method.[19]
Data Presentation: Comparison of Dissolution Enhancement Techniques
The following tables summarize quantitative data from various studies on enhancing Vardenafil dissolution.
Table 1: Solubility Enhancement of Vardenafil
| Method | Carrier/Excipient | Drug:Carrier Ratio | Solvent | Solubility Improvement | Reference |
| Raw Vardenafil | - | - | Water | 0.13 mg/mL | [7] |
| Inclusion Complex | β-Cyclodextrin | 1:2 | Water | Increased to 13.7 mg/mL | [7] |
| Solid Dispersion | Sucralose (Coprecipitated) | 1:1 | Water | 1.75-fold increase (to 0.7 mg/mL) | [8] |
| Solid Dispersion | Acesulfame K (Coprecipitated) | 1:1 | Water | ~1.6-fold increase | [8] |
| Solid Dispersion | Sorbitol (Coprecipitated) | 1:1 | Water | ~1.5-fold increase | [8] |
Table 2: Dissolution Rate Enhancement of Vardenafil
| Formulation | Carrier/Excipient | Drug:Carrier Ratio | Dissolution Medium | % Drug Released | Time (min) | Reference |
| Crystalline Vardenafil | - | - | Not Specified | 49.89% | Not Specified | [2][5] |
| Amorphous Vardenafil | - | - | Not Specified | 64.06% | Not Specified | [2][5] |
| Solid Dispersion (Solvent Evaporation) | Polyvinyl Pyrrolidone | 1:3 | Not Specified | 95.17% | Not Specified | [6] |
| Solid Dispersion (Fusion) | Polyvinyl Pyrrolidone | 1:3 | Not Specified | 91.17% | Not Specified | [6] |
| Oral Dispersible Film (F8) | PVA:SA:PVP K30 | Not Specified | Phosphate Buffer (pH 7) | 100% | 10 | [8] |
| Oral Dispersible Film (F1 - no sugar) | PVA:MC:SA | Not Specified | Phosphate Buffer (pH 7) | 100% | 60 | [8] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Vardenafil by Freeze-Drying
-
Dissolution: Dissolve crystalline Vardenafil hydrochloride in a suitable solvent, such as deionized water.
-
Freezing: Rapidly freeze the solution using a suitable method, such as immersion in liquid nitrogen or placing it in a deep freezer at -80°C.
-
Lyophilization: Place the frozen sample in a freeze-dryer. Apply a high vacuum and control the shelf temperature to allow the solvent to sublimate.
-
Collection and Storage: Once the drying process is complete, collect the resulting amorphous powder and store it in a desiccator to prevent moisture absorption.
-
Characterization: Confirm the amorphous state using PXRD (absence of Bragg peaks) and DSC (presence of a glass transition temperature).
Protocol 2: Preparation of Vardenafil-β-Cyclodextrin Inclusion Complexes by Kneading
-
Weighing: Accurately weigh Vardenafil and β-cyclodextrin in the desired molar ratio (e.g., 1:2).[7]
-
Trituration: Triturate the powders together in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., methanol) to form a homogeneous slurry.[7] Knead the mixture for a specified time (e.g., 45 minutes) to form a paste.[7]
-
Drying: Dry the resulting mass at room temperature for 24 hours or until the solvent has completely evaporated.[7]
-
Pulverization: Pulverize the dried mass and pass it through a fine-mesh sieve.[7]
-
Storage: Store the resulting powder in a tightly sealed container at a low temperature (e.g., 4°C).[7]
Protocol 3: In Vitro Dissolution Testing of Vardenafil Formulations
-
Apparatus: Use a USP dissolution apparatus II (paddle method).[7][19]
-
Dissolution Medium: For standard testing, use 900 mL of 0.1N HCl.[18][19][20] Other media, such as phosphate buffer (pH 7) containing a surfactant like 0.1% Tween-80, can also be used depending on the experimental requirements.[8]
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.[7][19]
-
Sample Introduction: Introduce the Vardenafil formulation into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes).[7][8] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of Vardenafil using a validated analytical method such as UV-Spectrophotometry or HPLC.[7][17][18][19]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for enhancing and evaluating Vardenafil dissolution.
Caption: Logical relationships in overcoming Vardenafil's poor solubility.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Combinations of Freeze-Dried Amorphous Vardenafil Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jianbeibio.com [jianbeibio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOLUBILITY ENHANCEMENT OF VARDENAFIL HYDROCHLORIDE BY PREPARATION OF SOLID DISPERSION | Semantic Scholar [semanticscholar.org]
- 7. Optimization of the Factors Affecting the Absorption of Vardenafil from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vardenafil Oral Dispersible Films (ODFs) with Advanced Dissolution, Palatability, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Tadalafil Nanosuspensions and Their PEG Solid Dispersion Matrices for Enhancing Its Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. ajptonline.com [ajptonline.com]
- 16. mdpi.com [mdpi.com]
- 17. veterinaria.org [veterinaria.org]
- 18. veterinaria.org [veterinaria.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Overcoming poor bioavailability of Vardenafil in research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of vardenafil in research models.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in-vivo experiments with vardenafil, particularly when unexpected pharmacokinetic outcomes are observed.
Issue: Lower than expected plasma concentrations of vardenafil after oral administration.
Below is a troubleshooting workflow to diagnose and address this issue.
Caption: Troubleshooting workflow for low vardenafil plasma concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of vardenafil?
A1: The poor oral bioavailability of vardenafil, which is approximately 15%, is primarily attributed to two main factors:
-
Poor Aqueous Solubility : Vardenafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism : After absorption from the gut, vardenafil undergoes significant metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process reduces the amount of active drug that reaches systemic circulation.
Q2: My self-nanoemulsifying drug delivery system (SNEDDS) formulation of vardenafil is not improving bioavailability as expected. What could be the issue?
A2: Several factors could contribute to a suboptimal performance of a vardenafil SNEDDS formulation:
-
Incorrect Component Selection : The choice of oil, surfactant, and cosurfactant is critical. The oil phase must effectively solubilize vardenafil, and the surfactant/cosurfactant combination must promote the spontaneous formation of a stable nanoemulsion upon dilution in gastrointestinal fluids.
-
Unstable Nanoemulsion : The formed nanoemulsion might not be stable in the gastrointestinal environment, leading to drug precipitation before it can be absorbed.
-
Inadequate Drug Loading : If the drug loading in the SNEDDS is too low, the administered dose may not be sufficient to achieve therapeutic plasma concentrations.
-
Critical Process Parameters : The method of preparation, including the order of component addition and mixing energy, can influence the final formulation's performance.
Q3: I am observing high variability in the pharmacokinetic data between my research animals. What are the potential causes?
A3: High inter-individual variability in pharmacokinetic studies with vardenafil can stem from several sources:
-
Physiological Differences : Variations in gastric pH, gastrointestinal motility, and intestinal transit time among animals can affect the dissolution and absorption of vardenafil.
-
Genetic Polymorphisms : Differences in the expression and activity of metabolic enzymes, particularly CYP3A4, can lead to variations in the extent of first-pass metabolism.
-
Animal Health : Underlying health issues in some animals can alter drug absorption and metabolism.
-
Experimental Conditions : Inconsistent fasting periods before dosing can significantly impact the absorption of lipophilic drugs like vardenafil. The presence of food can delay and reduce its absorption.
Data Presentation: Pharmacokinetic Parameters of Different Vardenafil Formulations
The following table summarizes the pharmacokinetic parameters of vardenafil from various formulations, demonstrating the impact of different bioavailability enhancement strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Conventional Film-Coated Tablet (FCT) | ~29.1 | 1.0 - 2.0 | ~86.2 | 100 | |
| Orodispersible Tablet (ODT) | No consistent difference vs FCT | ~0.75 | Increased by 21-44% vs FCT | 121 - 144 | |
| ODT with β-Cyclodextrin | Significantly higher than marketed tablet | Shorter than marketed tablet | Significantly higher than marketed tablet | Not explicitly stated, but increased oral absorption reported | |
| Oral Dispersible Film (ODF) | Higher than FCT | ~0.5 | ~109.1 | 126.5 | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) - Tween 20 based | ~2.8-fold higher than drug suspension | Not specified | ~2.8-fold higher than drug suspension | 280 (compared to suspension) |
Experimental Protocols
1. Preparation of Vardenafil-β-Cyclodextrin Oral Disintegrating Tablets (ODTs)
This protocol is based on the inclusion complexation method to enhance the solubility and dissolution rate of vardenafil.
-
Materials : Vardenafil HCl, β-cyclodextrin, Mannitol, Croscarmellose sodium, Microcrystalline cellulose, Magnesium stearate.
-
Method :
-
Inclusion Complex Formation :
-
Dissolve vardenafil HCl and β-cyclodextrin (e.g., in a 1:2 molar ratio) in a suitable solvent (e.g., a water-ethanol mixture).
-
Stir the solution for a specified period (e.g., 24 hours) at room temperature.
-
Evaporate the solvent under reduced pressure to obtain the solid inclusion complex.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
-
Tablet Formulation :
-
Mix the vardenafil-β-cyclodextrin complex with other excipients (mannitol, croscarmellose sodium, microcrystalline cellulose) in a blender.
-
Add magnesium stearate as a lubricant and mix for a short duration.
-
Compress the final blend into tablets using a tablet press.
-
-
2. Preparation of Vardenafil-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a common method for preparing lipid-based nanoparticles to improve the oral delivery of lipophilic drugs like vardenafil.
-
Materials : Vardenafil HCl, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.
-
Method :
-
Preparation of Lipid and Aqueous Phases :
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the vardenafil HCl in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Homogenization :
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation :
-
Cool the resulting pre-emulsion to room temperature while stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
3. Preparation of Vardenafil Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the steps to formulate a SNEDDS for enhancing vardenafil's solubility and oral absorption.
-
Materials : Vardenafil HCl, an oil (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a cosurfactant (e.g., Transcutol HP).
-
Method :
-
Component Screening :
-
Determine the solubility of vardenafil in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagram :
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant in different ratios.
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
-
Formulation Preparation :
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the components and mix them thoroughly until a clear and homogenous liquid is formed.
-
Dissolve the vardenafil in this mixture with gentle stirring.
-
-
Visualizations
Signaling Pathway: Mechanism of Action of Vardenafil
Caption: Mechanism of action of vardenafil in erectile dysfunction.
Experimental Workflow: Vardenafil-Loaded SLN Preparation and Characterization
Caption: Experimental workflow for SLN preparation and characterization.
Technical Support Center: Synthesis of High-Purity Vardenafil Hydrochloride Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Vardenafil Hydrochloride Trihydrate.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of this compound, focusing on impurity control and achieving the desired crystalline form.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield of Vardenafil base after amidation. | - Incomplete chlorosulfonation of the starting material. - Hydrolysis of the sulfonyl chloride intermediate. - Inefficient amidation reaction. | - Ensure complete dryness of reagents and solvents for chlorosulfonation. - Use of thionyl chloride as a solvent can minimize hydrolysis.[1] - Monitor the reaction progress by TLC or HPLC. - Use a mild inorganic base like anhydrous sodium carbonate during amidation to prevent degradation of the sulfonyl chloride.[1] |
| PUR-001 | Presence of Vardenafil EP Impurity B in the final product. | Vardenafil EP Impurity B is the sulfonic acid resulting from the hydrolysis of the highly reactive sulfonyl chloride intermediate.[2][3][4] | - Perform the chlorosulfonation and subsequent amidation under strictly anhydrous conditions.[1] - Minimize the time between the formation of the sulfonyl chloride and the amidation step. - Use a non-aqueous work-up procedure. |
| PUR-002 | Detection of Vardenafil EP Impurity C (Vardenafil Dimer) in the final product. | This impurity forms when one molecule of piperazine reacts with two molecules of the sulfonyl chloride intermediate.[5][6][7][8][9][10][11] | - Use a molar excess of N-ethylpiperazine relative to the sulfonyl chloride to favor the formation of Vardenafil. - Control the addition rate of the sulfonyl chloride to the N-ethylpiperazine solution to maintain a high local concentration of the desired amine. |
| PUR-003 | Presence of N-Desethyl Vardenafil (Impurity A) in the product. | This impurity arises if piperazine, present as a starting material impurity or formed in situ, reacts with the sulfonyl chloride intermediate.[5][12][13][14] | - Use high-purity N-ethylpiperazine. - Analyze the starting materials for the presence of piperazine. |
| CRY-001 | Difficulty in obtaining the correct trihydrate crystalline form. | - Incorrect solvent system for crystallization. - Inappropriate water content during crystallization. - Uncontrolled cooling rate. | - Crystallization from a mixture of an organic solvent (e.g., acetone) and aqueous hydrochloric acid is a common method.[1] - Precisely control the water content in the crystallization medium. - Employing a seed crystal of the desired trihydrate form can aid in obtaining the correct polymorph.[15][16] |
| STA-001 | Conversion of this compound to Vardenafil base during formulation. | The use of basic excipients, such as magnesium stearate, can cause the conversion of the hydrochloride salt to the free base.[17] | - Avoid the use of basic excipients in the formulation. - Consider using alternative lubricants like stearic acid.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the chlorosulfonation step?
A1: The critical parameters for the chlorosulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][6][18]triazin-4-one include reaction temperature, reaction time, and the stoichiometry of the chlorosulfonating agent. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the resulting sulfonyl chloride to the corresponding sulfonic acid (Vardenafil EP Impurity B).[1][2][3][4]
Q2: How can I monitor the progress of the synthesis reactions?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the reactions. It allows for the quantification of starting materials, intermediates, the final product, and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.
Q3: What is the typical purity of this compound required for pharmaceutical use?
A3: According to the United States Pharmacopeia (USP), the purity of Vardenafil hydrochloride should be not less than 98.0% and not more than 102.0% on a dried basis. Stringent limits are also in place for individual and total impurities.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in Vardenafil?
A4: HPLC and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Vardenafil and its impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Q5: How can I ensure the formation of the stable trihydrate form of Vardenafil Hydrochloride?
A5: The formation of the trihydrate is dependent on the crystallization conditions. Key factors to control include the solvent system (typically an organic solvent with a controlled amount of water), the concentration of hydrochloric acid, the cooling profile, and the use of seed crystals of the trihydrate form.[15][16][17] It is crucial to characterize the final product using techniques like X-ray Powder Diffraction (XRPD) to confirm the crystalline form.
Experimental Protocols
Protocol 1: Synthesis of Vardenafil Base
This protocol outlines a general laboratory-scale synthesis of Vardenafil base.
Step 1: Chlorosulfonation
-
In a clean, dry, three-necked flask equipped with a stirrer, thermometer, and a drying tube, charge 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][6][18]triazin-4-one.[19][20][21][22]
-
Add anhydrous thionyl chloride as the solvent.[1]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extract the product, the sulfonyl chloride intermediate, with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride is used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude sulfonyl chloride in an anhydrous aprotic solvent such as toluene in a clean, dry flask.[23]
-
In a separate flask, dissolve N-ethylpiperazine and a mild inorganic base (e.g., anhydrous sodium carbonate) in the same solvent.[1][23]
-
Slowly add the sulfonyl chloride solution to the N-ethylpiperazine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any excess N-ethylpiperazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Vardenafil base.
Protocol 2: Purification and Crystallization of this compound
-
Dissolve the crude Vardenafil base in a suitable organic solvent, such as acetone.
-
Heat the solution gently to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
To the clear filtrate, add a calculated amount of concentrated hydrochloric acid dissolved in a small amount of water. The amount of water should be carefully controlled to facilitate the formation of the trihydrate.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure this compound at this stage is recommended to induce crystallization of the desired polymorph.[15][16]
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum at a temperature not exceeding 40 °C to obtain high-purity this compound.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Formation pathways of common impurities during Vardenafil synthesis.
References
- 1. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. Vardenafil Diphenyl Sulfone Impurity | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 6. Vardenafil EP Impurity C | 1255919-03-9 | SynZeal [synzeal.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. Vardenafil EP Impurity C | CAS No- 1255919-03-9 | Vardenafil Dimer [chemicea.com]
- 9. theclinivex.com [theclinivex.com]
- 10. veeprho.com [veeprho.com]
- 11. Vardenafil EP Impurity C | CAS No- 1255919-03-9 | Simson Pharma Limited [simsonpharma.com]
- 12. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
- 14. glppharmastandards.com [glppharmastandards.com]
- 15. US20070197535A1 - Polymorphic forms of vardenafil - Google Patents [patents.google.com]
- 16. US7977478B2 - Polymorphic forms of vardenafil - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-(2-ETHOXYPHENYL)-5-METHYL-7-PROPYL-3H-IMIDAZOL[5,1-F][1,2,4]-TRIAZIN-4-ONE | 224789-21-3 [chemicalbook.com]
- 20. scbt.com [scbt.com]
- 21. clearsynth.com [clearsynth.com]
- 22. aartipharmalabs.com [aartipharmalabs.com]
- 23. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Liquid Chromatography for Vardenafil Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the liquid chromatographic separation of Vardenafil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Vardenafil?
A good starting point for Vardenafil analysis involves using a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector. For example, one method uses a C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile (80:20 v/v) at a flow rate of 1 mL/min, with UV detection at 247 nm[1]. Another common approach is a mobile phase of acetonitrile and potassium dihydrogen phosphate (30:70 v/v)[2][3].
Q2: How can I prepare Vardenafil samples and standards for analysis?
For bulk drug analysis, a standard stock solution can be prepared by accurately weighing and dissolving Vardenafil in a suitable solvent, such as methanol or the mobile phase diluent[4]. To analyze pharmaceutical tablets, the tablets are typically ground to a fine powder, and an amount equivalent to a specific dose (e.g., 50 mg) is dissolved in a solvent like acetonitrile. The solution is then sonicated to ensure complete dissolution, diluted to the final volume, and filtered through a 0.45 µm filter before injection[5][6].
Q3: My Vardenafil peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing for amine-containing compounds like Vardenafil is often caused by interactions with active silanol groups on the surface of the HPLC column packing material[6].
-
Solution 1: Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can protonate the amine groups on Vardenafil and suppress silanol interactions[7][8].
-
Solution 2: Use a Modern Column: Employing a column with low silanol activity or an end-capped column can significantly reduce tailing[8]. Columns like the Agilent Zorbax Bonus-RP are designed for good peak shape with basic compounds[1].
-
Solution 3: Check for Column Contamination: Precipitated sample components or strongly retained impurities can lead to active sites. Cleaning the column according to the manufacturer's instructions is recommended.
Q4: I am observing inconsistent or drifting retention times for Vardenafil. What should I investigate?
Retention time variability can compromise the reliability of your method.
-
Cause 1: Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration[1].
-
Cause 2: Mobile Phase Instability: If the mobile phase is a mixture of solvents, ensure it is well-mixed and degassed. Evaporation of the more volatile component can alter the composition and affect retention times. Prepare fresh mobile phase daily[9].
-
Cause 3: Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility[10].
-
Cause 4: Pump or System Issues: Check the HPLC pump for consistent flow rate and ensure there are no leaks in the system[9].
Q5: How can I develop a stability-indicating method for Vardenafil?
A stability-indicating method accurately quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products. This requires performing forced degradation studies[11]. Vardenafil should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1N HCl[5].
-
Base Hydrolysis: e.g., 0.1N NaOH[5].
-
Oxidation: e.g., 3% H₂O₂[5].
-
Thermal Stress: e.g., 60°C[5].
-
Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines[5].
The analytical method must be able to resolve the main Vardenafil peak from all degradation product peaks that are formed[5][11].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | High dead volume in the system; column contamination or aging; inappropriate mobile phase. | Check and tighten all fittings. Clean or replace the column. Optimize mobile phase composition and flow rate. |
| Poor Resolution | Mobile phase is too strong (low retention); suboptimal mobile phase pH. | Decrease the percentage of organic solvent in the mobile phase. Adjust the pH to optimize the ionization state of Vardenafil and its impurities[3]. |
| High Backpressure | Blockage in the system (e.g., clogged frit or tubing); precipitated sample or buffer in the column. | Filter all samples and mobile phases. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in tubing and fittings[9]. |
| No Peaks Detected | Detector issue (lamp off); injection problem; incorrect sample concentration. | Ensure the detector lamp is on and at the correct wavelength (~225-247 nm for Vardenafil)[1][12]. Verify the injection cycle. Prepare a fresh, known concentration standard. |
| Ghost Peaks | Contamination in the mobile phase or injector; sample carryover from a previous injection. | Use high-purity HPLC-grade solvents. Implement a robust needle wash protocol. Inject a blank run to check for carryover[9]. |
Data Presentation: HPLC Method Parameters
The following tables summarize typical parameters used for the successful separation of Vardenafil.
Table 1: Comparison of RP-HPLC Methods for Vardenafil Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Zorbax Bonus-RP C18 (250x4.6 mm, 5 µm)[1] | Kromasil® C18 (250mm×4.6mm, 5µm)[4] | Shim-pack GIST C18 (150 mm × 4.6 mm, 5 μm)[7] | Kromasil KR 100 C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (20:80 v/v)[1] | Methanol: 20mM Potassium Hydrogen Phosphate (30:70 v/v)[4] | Acetonitrile (0.1% Formic Acid) : Water (0.1% Formic Acid) (40:60 v/v)[7] | Acetonitrile: Potassium Dihydrogen Phosphate (30:70 v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 0.8 mL/min[7] | Not Specified, Run time <15 min[2] |
| Detection (UV) | 247 nm[1] | 268 nm[4] | Not Specified[7] | 230 nm[2] |
| Retention Time | 2.53 min[1] | 2.31 min[4] | 2.47 min[7] | 6.4 min[2] |
Table 2: Summary of Method Validation Data for Vardenafil Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.0025 - 6 µg/mL[1] | 25 - 150 ppm (µg/mL)[4] | 12.5 - 200 mg/L (µg/mL)[7] | 10 - 1500 ng/mL[2] |
| Correlation (r²) | 0.999[1] | 0.999[4] | Not Specified | ≥0.999[2] |
| LOD | 56.91 ng/mL[1] | 0.56 ppm (µg/mL)[4] | 2.16 mg/L (µg/mL)[7] | 5 ng/mL[2] |
| LOQ | 172.44 ng/mL[1] | 1.73 ppm (µg/mL)[4] | 7.21 mg/L (µg/mL)[7] | 10 ng/mL[2] |
| Accuracy (% Recovery) | 99.20% - 100.43%[1] | Not Specified | 93.0% - 103.3%[7] | Not Specified |
| Precision (%RSD) | < 2%[1] | Not Specified | Intra-day: 0.4–0.8%Inter-day: 1.0–1.7%[7] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Standard Solution (Bulk Drug)
-
Accurately weigh 25 mg of Vardenafil standard and transfer it to a 25 mL volumetric flask[4].
-
Add approximately 15 mL of a suitable diluent (e.g., methanol or mobile phase)[4].
-
Sonicate the solution for 15-30 minutes to ensure complete dissolution[4][6].
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a stock solution (e.g., 1000 µg/mL)[4].
-
Perform serial dilutions from the stock solution to prepare working standards for the calibration curve.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve Vardenafil in a solution of 0.1N HCl and reflux for a specified period (e.g., several hours)[5][13].
-
Base Hydrolysis: Dissolve Vardenafil in 0.1N NaOH and reflux under similar conditions to acid hydrolysis[5][13].
-
Oxidative Degradation: Treat a solution of Vardenafil with 3% hydrogen peroxide (H₂O₂) at room temperature for an extended period (e.g., 48 hours)[5][13].
-
Thermal Degradation: Store solid Vardenafil powder in a hot air oven at a set temperature (e.g., 60°C) for a defined duration[5].
-
Photodegradation: Expose a solution of Vardenafil to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines[5].
-
After each stress condition, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by HPLC to check for degradation and the resolution of degradant peaks from the parent drug.
Visualizations
Caption: A workflow for diagnosing common HPLC issues.
Caption: Logic for Vardenafil HPLC method development.
Caption: Workflow for a forced degradation study.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajprr.com [ajprr.com]
- 5. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 6. Vardenafil (Levitra®) Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Vardenafil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. asianpubs.org [asianpubs.org]
Validation & Comparative
Vardenafil vs. Sildenafil: A Comparative Analysis of Phosphodiesterase Type 5 Inhibition
This guide provides a detailed comparison of vardenafil and sildenafil, two potent and selective inhibitors of phosphodiesterase type 5 (PDE5). The focus is on their biochemical properties, inhibitory mechanisms, and the experimental methodologies used to characterize their activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: The cGMP Signaling Pathway
Both vardenafil and sildenafil exert their pharmacological effects by inhibiting PDE5, an enzyme crucial in the regulation of smooth muscle tone.[1] The process begins with the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine-5'-triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[3][4] This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation.[3] PDE5 terminates this signaling pathway by hydrolyzing cGMP to inactive 5'-GMP.[2] By inhibiting PDE5, vardenafil and sildenafil prevent the degradation of cGMP, thereby prolonging and enhancing cGMP-mediated smooth muscle relaxation.[3]
Caption: The NO/cGMP signaling pathway for smooth muscle relaxation and the point of PDE5 inhibition.
Data Presentation: Potency and Selectivity
Vardenafil and sildenafil exhibit different potencies and selectivities for PDE5. Vardenafil is a more potent inhibitor of PDE5 than sildenafil.[5][6] While both drugs share a similar chemical structure, these differences in potency are primarily attributed to variations in their heterocyclic ring systems, which mimic the purine ring of cGMP.[7][8]
Table 1: Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data below was obtained from studies using purified PDE isozymes.
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE2, 3, 4 IC50 (nM) |
| Vardenafil | 0.7[9] | 180[9] | 11[9] | > 1000[9] |
| Sildenafil | 6.6[9] | N/A | N/A | N/A |
Table 2: Selectivity Ratios
Selectivity is a critical parameter, indicating the inhibitor's preference for the target enzyme over other related enzymes. A higher ratio signifies greater selectivity for PDE5, which can translate to a more favorable side-effect profile. For instance, lower selectivity against PDE6, found in the retina, is associated with visual disturbances.[5][10]
| Compound | Selectivity for PDE5 vs. PDE1 | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5A1 vs. PDE11A4 |
| Vardenafil | ~257-fold[9] | ~16-fold[9] | ~9300-fold[11] |
| Sildenafil | ~60-fold[9] | ~7.4-fold[9] | ~1000-fold[11] |
Experimental Protocols: PDE5 Inhibition Assay
The determination of IC50 values and selectivity profiles relies on robust in vitro enzyme assays. A common modern method is the Fluorescence Polarization (FP) assay, which is suitable for high-throughput screening.[12][13]
Principle of the Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[12] A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes this substrate to GMP, the resulting molecule can be bound by a larger "binding agent," creating a large complex that tumbles slowly and exhibits high fluorescence polarization.[12] The presence of a PDE5 inhibitor prevents this conversion, keeping the polarization low.
Detailed Methodology (Based on a typical FP assay kit)
-
Reagent Preparation:
-
PDE5 Enzyme: Recombinant human PDE5A1 is diluted to a working concentration in a specified assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA).[14]
-
Inhibitor Dilution: Vardenafil and sildenafil are serially diluted in DMSO and then in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration should not exceed 1%.[12]
-
Substrate: A fluorescein-labeled cGMP (cGMP-FAM) is prepared in the assay buffer.[12]
-
Binding Agent: A proprietary phosphate-binding nanobead solution is used post-reaction.[12]
-
-
Assay Procedure:
-
Step 1: Inhibitor Incubation: Add the diluted PDE5 enzyme to the wells of a 96-well microplate. Add the various concentrations of vardenafil or sildenafil (the test compounds) to the wells. Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Step 2: Enzymatic Reaction: Initiate the reaction by adding the cGMP-FAM substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14]
-
Step 3: Termination and Binding: Stop the enzymatic reaction. Add the Binding Agent to all wells. This agent will bind specifically to the hydrolyzed GMP-FAM product.[12]
-
Step 4: Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
Caption: A generalized workflow for a Fluorescence Polarization-based PDE5 inhibition assay.
Conclusion
Both vardenafil and sildenafil are effective PDE5 inhibitors that function through the cGMP signaling pathway. However, quantitative biochemical analysis reveals significant differences. Vardenafil demonstrates substantially higher in vitro potency for PDE5 inhibition compared to sildenafil.[7][9] Furthermore, vardenafil exhibits a more selective inhibition profile, particularly with respect to PDE6 and PDE11, which may contribute to a different clinical side-effect profile.[5][11] The methodologies outlined, such as the fluorescence polarization assay, provide a reliable and high-throughput means for characterizing these and other novel PDE5 inhibitors in a research and development setting.
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Regulation of cGMP-specific phosphodiesterase (PDE5) phosphorylation in smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vardenafil (Levitra) vs. Sildenafil (Viagra): Complete Guide | RedBox Rx [redboxrx.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
A Head-to-Head Preclinical Comparison of Vardenafil and Tadalafil for Erectile Dysfunction
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent phosphodiesterase 5 (PDE5) inhibitors, Vardenafil and Tadalafil, based on preclinical findings. This document summarizes their performance in preclinical models, offering supporting experimental data to inform further research and development.
Abstract
Vardenafil and Tadalafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of penile erection. While both drugs share a common mechanism of action, their distinct pharmacological profiles, including selectivity for other PDE isoenzymes and pharmacokinetic properties, lead to differences in their preclinical efficacy and potential side-effect profiles. This guide delves into a head-to-head comparison of these two compounds in preclinical settings, focusing on their enzymatic inhibition, in vivo efficacy in animal models of erectile dysfunction, and key pharmacokinetic parameters.
Mechanism of Action: The cGMP Signaling Pathway
Both Vardenafil and Tadalafil facilitate erections by enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating soluble guanylate cyclase (sGC) to increase the production of cGMP. cGMP, in turn, acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, which allows for increased blood flow and subsequent erection. PDE5 is the primary enzyme responsible for the degradation of cGMP in this tissue. By inhibiting PDE5, Vardenafil and Tadalafil prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and augmenting the erectile response.
Enzyme Selectivity Profile
The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Inhibition of other PDE isoenzymes, which are distributed throughout various tissues in the body, can lead to off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of Vardenafil and Tadalafil against a panel of human recombinant PDE enzymes. Lower IC50 values indicate greater potency.
| PDE Isoenzyme | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Primary Location of Isoenzyme | Potential Off-Target Effect of Inhibition |
| PDE5 | 0.7 [1][2] | 2.35 [3] | Corpus cavernosum, pulmonary vasculature, platelets | Therapeutic target for erectile dysfunction |
| PDE1 | 180[1] | >10,000 | Brain, myocardium, vascular smooth muscle | Vasodilation, tachycardia |
| PDE2 | >1000[1] | >10,000 | Adrenal gland, heart, brain | - |
| PDE3 | >1000[1] | >10,000 | Heart, platelets, vascular smooth muscle | Increased heart rate, vasodilation, inhibition of platelet aggregation |
| PDE4 | >1000[1] | >10,000 | Inflammatory cells, brain, smooth muscle | Nausea, vomiting |
| PDE6 | 11[1] | >10,000 | Retina | Visual disturbances (e.g., color vision changes) |
| PDE11 | - | 9.4[4] | Skeletal muscle, prostate, testes, heart | Myalgia, back pain (theorized) |
Data Interpretation: Vardenafil is a more potent inhibitor of PDE5 in vitro compared to Tadalafil.[1][3] However, Vardenafil also shows some inhibitory activity against PDE6, which is involved in phototransduction in the retina.[1] Tadalafil, while slightly less potent against PDE5, exhibits high selectivity over other PDE isoenzymes, with the exception of PDE11.[4][5] The clinical significance of PDE11 inhibition is not fully understood, but it has been suggested as a potential cause of the myalgia and back pain reported with Tadalafil.[5]
In Vivo Efficacy in Preclinical Models
The pro-erectile effects of Vardenafil and Tadalafil have been extensively evaluated in various animal models of erectile dysfunction, most commonly in rats and rabbits. The primary endpoint in these studies is the measurement of intracavernosal pressure (ICP), a direct indicator of erectile function.
Experimental Workflow: Measurement of Intracavernosal Pressure (ICP) in a Rat Model
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Vardenafil Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and for conducting pharmacokinetic and bioequivalence studies. This document outlines the experimental protocols and performance characteristics of three widely used techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The information presented is collated from validated methods reported in peer-reviewed scientific literature, offering a cross-validated perspective on their respective capabilities and limitations.
Quantitative Performance Data
The following table summarizes the key performance parameters of various analytical methods for Vardenafil quantification, providing a basis for objective comparison.
| Parameter | RP-HPLC with UV Detection | UPLC with DAD Detection | LC-MS/MS |
| Linearity Range | 0.0025 - 6 µg/mL[1] | 0.25 - 500 µg/mL (for related substances)[2] | 0.2 - 100 ng/mL[3] / 0.5 - 60 ng/mL[4] / 7 - 500 ng/mL[5] / 0.05 ng/mL (LOQ)[6] |
| Correlation Coefficient (r²) | 0.999[1] | > 0.999[2] | ≥ 0.995[3] / ≥ 0.99[4] / 0.9998[6] |
| Accuracy (% Recovery) | 99.20% - 100.43%[1] | 98.8% - 101.5%[2] | Within 12.7% relative error[3] / 101.4%[4] / 95.104%[6] |
| Precision (% RSD) | < 2%[1] | < 2.0%[2] | < 5.4%[3] / Intra-assay: 1.17%–9.17%, Inter-assay: 1.31%–5.86%[4] |
| Limit of Detection (LOD) | 56.91 ng/mL[1] | Not explicitly stated for Vardenafil | 0.2 ng/mL[4] / 5 ng/mL[5] / 0.19 ng/mL[7] |
| Limit of Quantification (LOQ) | 172.44 ng/mL[1] | 0.25 µg/mL (for impurities)[2] | 0.2 ng/mL[3] / 0.5 ng/mL[4] / 7 ng/mL[5] / 0.05 ng/mL[6] |
| Run Time | ~10 min[1] | Not explicitly stated | 2 - 6 min[4][8] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for routine quality control of Vardenafil in bulk drugs and pharmaceutical formulations due to its simplicity and cost-effectiveness.[1]
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a quaternary gradient pump, auto-injector, and UV-Vis detector.[1]
-
Column : Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase : A mixture of 0.1% orthophosphoric acid and acetonitrile in an 80:20 v/v ratio.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 247 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Column Temperature : 30°C.[1]
-
Retention Time : Approximately 2.53 minutes.[1]
Ultra-Performance Liquid Chromatography (UPLC) with Diode Array Detection (DAD)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening and the determination of related substances.[2][9]
-
Instrumentation : An UPLC system equipped with a Diode Array Detector.
-
Column : C18 stationary phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm particle size).[10]
-
Mobile Phase : A gradient elution using a buffer of 20 mM Ammonium bicarbonate (pH 5.0) and acetonitrile.[2]
-
Flow Rate : 0.25 mL/min.[2]
-
Detection Wavelength : 210 nm.[2]
-
Injection Volume : 2 µL.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for the quantification of Vardenafil in biological matrices such as plasma and urine for pharmacokinetic and bioequivalence studies.[3][4]
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column : Zorbax SB-C18 reversed-phase column (50 mm × 2.1 mm).[5]
-
Mobile Phase : Gradient elution with 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate : 0.4 mL/min.[5]
-
Ionization Mode : Positive electrospray ionization (ESI+).[3]
-
Mass Transitions : For Vardenafil, m/z 489.3 → 312.2 or m/z 489 → 151.[3][4] An internal standard is typically used (e.g., Sildenafil or Tadalafil).[4][5]
-
Sample Preparation : Involves protein precipitation or liquid-liquid extraction for plasma samples.[3][4] For urine samples, solid-phase extraction (SPE) may be employed.[5]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines, ensuring the reliability and accuracy of the results.[1]
Caption: General workflow for analytical method validation.
Cross-Validation Comparison of Analytical Methods
This diagram illustrates the logical relationships in a cross-validation process, comparing the key performance indicators of HPLC, UPLC, and LC-MS/MS for Vardenafil quantification.
Caption: Comparison of analytical methods for Vardenafil.
References
- 1. ijper.org [ijper.org]
- 2. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 3. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. faa.gov [faa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
Vardenafil's Selectivity Profile: A Comparative Analysis Against PDE6 and PDE11
For Immediate Release
A deep dive into the selectivity of Vardenafil reveals significant differentiation in its inhibitory action against phosphodiesterase (PDE) isoforms 6 and 11. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Vardenafil's selectivity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Vardenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications. However, its interaction with other PDE isoforms, particularly PDE6 and PDE11, has significant implications for its overall safety and efficacy profile. Understanding this selectivity is crucial for predicting potential off-target effects and for the development of more targeted therapies.
Quantitative Selectivity of Vardenafil
The inhibitory activity of Vardenafil against PDE5, PDE6, and PDE11 is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for one PDE isoform over another is determined by the ratio of these values.
| PDE Isoform | Vardenafil IC50/Ki (nM) | Selectivity Ratio (vs. PDE5) | Primary Tissue/Function Association | Potential Clinical Implication of Inhibition |
| PDE5A1 | 0.091 - 0.7 | - | Corpus cavernosum, pulmonary vasculature | Erection, vasodilation |
| PDE6 | 0.7 | ~15 - 21 | Retinal photoreceptor cells (rods and cones) | Visual disturbances (e.g., color vision changes)[1][2][3] |
| PDE11A4 | ~8400 | ~9300 | Skeletal muscle, prostate, testes, pituitary gland | Unknown, potential for myalgia or back pain (observed with less selective inhibitors)[4][5] |
Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions.
As the data indicates, Vardenafil is a highly potent inhibitor of PDE5. While it also potently inhibits PDE6, it demonstrates a notable degree of selectivity for PDE5 over PDE6.[1][6] In stark contrast, Vardenafil exhibits exceptionally high selectivity for PDE5 over PDE11A4, with a selectivity ratio of approximately 9300-fold.[4][5] This high degree of selectivity suggests a low likelihood of clinical effects related to PDE11 inhibition at therapeutic doses of Vardenafil.
Signaling Pathways
To understand the implications of PDE inhibition, it is essential to visualize their roles in cellular signaling. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a multitude of physiological processes.[7][8]
Caption: PDE5 signaling pathway in smooth muscle cells.
References
- 1. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase - Wikipedia [en.wikipedia.org]
Validating the Conscious Rabbit Model for Vardenafil Efficacy Studies: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the conscious rabbit model for evaluating the efficacy of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It is intended for researchers, scientists, and drug development professionals working in the field of erectile dysfunction (ED). This document synthesizes experimental data from various preclinical models, offering a framework for selecting the appropriate model for specific research needs.
Introduction
Vardenafil effectively treats erectile dysfunction by inhibiting the PDE5 enzyme, which is highly concentrated in the corpus cavernosum.[1] This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), a key molecule that promotes smooth muscle relaxation and vasodilation, leading to penile erection in the presence of sexual stimulation.[1][2][3] Preclinical evaluation of Vardenafil and other PDE5 inhibitors relies on various animal models to assess their pro-erectile effects. The conscious rabbit model has emerged as a valuable tool, offering distinct advantages over traditional anesthetized models.[4] This guide compares the conscious rabbit model with anesthetized rabbit and rat models, presenting quantitative data on key efficacy parameters.
Data Presentation: Vardenafil Efficacy in Preclinical Models
The following tables summarize the dose-dependent effects of Vardenafil on erectile function in different animal models. It is important to note that direct cross-model comparisons should be made with caution due to variations in experimental protocols, including anesthesia and methods of inducing erection.
Table 1: Vardenafil Efficacy in the Conscious Rabbit Model
| Administration Route | Dose Range (mg/kg) | Key Findings | Citation |
| Intravenous | 0.1 - 3 | Induces dose-dependent penile erections. | [4] |
| Intravenous (with SNP*) | 0.01 | Minimal effective dose significantly reduced with a nitric oxide donor. | [4] |
| Oral | 1 - 30 | Induces dose-dependent penile erections. |
*SNP: Sodium Nitroprusside, a nitric oxide donor.
Table 2: Comparative Efficacy of Vardenafil and Sildenafil in the Anesthetized Rabbit Model
| Drug | Intravenous Dose (µg/kg) | Intracavernosal Pressure (ICP) / Systemic Arterial Pressure (SAP) Ratio | Response Duration (seconds) at 10 µg/kg |
| Vardenafil | 3 | Threshold dose for facilitation of erection | Not Reported |
| Vardenafil | 10 | Significantly greater than Sildenafil | 169 ± 23 |
| Sildenafil | 10 | Threshold dose for facilitation of erection | 137 ± 31 |
*Data from a study involving pelvic nerve stimulation to induce erection.[5]
Table 3: Comparative Efficacy of Vardenafil and Sildenafil in the Anesthetized Rat Model
| Drug | Intravenous Dose (mg/kg) | Effect on Erectile Response (ICPmax/dBP x 100) |
| Vardenafil | 0.1 and 1 | Significant facilitation at 3 and 13 minutes post-injection |
| Sildenafil | 1 | Significant facilitation only at 3 minutes post-injection |
*Erectile responses were elicited by cavernous nerve stimulation.[6]
Experimental Protocols
Conscious Rabbit Model for Vardenafil Efficacy
This model provides a method to assess the pro-erectile effects of compounds without the confounding influence of anesthesia.[4]
-
Animals: Male rabbits are used.
-
Drug Administration: Vardenafil is administered either intravenously (i.v.) or orally (p.o.).
-
Efficacy Assessment: The primary endpoint is the measurement of penile erection, typically quantified by measuring the length of the uncovered penile mucosa.
-
Procedure:
-
Baseline measurements of the penile mucosa are taken.
-
Vardenafil or vehicle is administered.
-
The length of the uncovered penile mucosa is measured at various time points post-administration (e.g., over 0-5 hours).[4]
-
In some protocols, a nitric oxide donor like sodium nitroprusside (SNP) is co-administered to assess the potentiation of the erectile response.[4]
-
Anesthetized Rabbit Model with Pelvic Nerve Stimulation
This model allows for the direct measurement of intracavernosal pressure (ICP) as a quantitative measure of erectile function.
-
Animals: Male rabbits are anesthetized.
-
Surgical Preparation:
-
A catheter is inserted into the carotid artery to monitor systemic arterial pressure (SAP).
-
A 23-gauge needle is inserted into the corpus cavernosum to measure ICP.
-
The pelvic nerve is isolated for electrical stimulation.
-
-
Drug Administration: Vardenafil or other compounds are administered intravenously or via direct intracavernosal injection.
-
Erectile Induction: Penile erections are induced by electrical stimulation of the pelvic nerve (e.g., at 2.5 or 6 Hz).[5]
-
Efficacy Assessment: The erectile response is quantified by the ratio of intracavernosal pressure to systemic arterial pressure (ICP/SAP).[5]
Mandatory Visualizations
Signaling Pathway of Vardenafil
Vardenafil's Mechanism of Action
Experimental Workflow: Conscious Rabbit Model
Conscious Rabbit Experimental Workflow
Conclusion
The conscious rabbit model is a robust and reliable method for evaluating the efficacy of Vardenafil and other pro-erectile agents.[4] Its primary advantage is the elimination of anesthesia, which can influence physiological responses. While anesthetized models allow for more invasive and direct measurements of hemodynamic parameters like the ICP/SAP ratio, the conscious model provides a more physiologically relevant assessment of erectile response to systemically administered compounds. The choice of model will ultimately depend on the specific objectives of the research. For high-throughput screening and assessment of oral efficacy, the conscious rabbit model offers a simple and quantitative approach.[2][4] For detailed mechanistic studies requiring precise hemodynamic measurements, the anesthetized model remains the standard.
References
- 1. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-erectile effect of vardenafil: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Side-Effect Profiles of PDE5 Inhibitors: A Comparative Analysis in Animal Models
A deep dive into the preclinical safety data of sildenafil, tadalafil, and vardenafil reveals distinct side-effect profiles in various animal models. While all three phosphodiesterase type 5 (PDE5) inhibitors share a common mechanism of action and, consequently, a similar spectrum of on-target adverse effects, differences in their selectivity for other PDE isoenzymes and unique compound-specific toxicities lead to notable distinctions in their preclinical safety assessments.
This guide provides a comprehensive comparison of the side-effect profiles of the three most common PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—based on data from animal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate a nuanced understanding of the potential off-target and toxicological effects of these compounds in a preclinical setting.
Comparative Overview of Key Preclinical Findings
The following table summarizes the key adverse findings for sildenafil, tadalafil, and vardenafil from toxicology and safety pharmacology studies in various animal models. It is important to note that the dosages and exposure levels in these studies are often significantly higher than the therapeutic doses used in humans.
| Adverse Finding Category | Sildenafil | Tadalafil | Vardenafil | Animal Model(s) |
| Cardiovascular | Myocardial lesions and arteritis at high doses. | Arteritis, perivascular inflammation in the lungs.[1] | Myocardial lesions and arteritis at high exposure multiples.[2] | Rat, Dog |
| Testicular | No significant effects reported in key studies.[3] | Testicular degeneration/atrophy.[1] | Testicular atrophy/degeneration, epididymal oligospermia.[2] | Rat, Dog |
| Visual/Ocular | No histopathologic damage to the visual pathway; transient, reversible effects on electroretinogram (ERG) linked to PDE6 inhibition.[3] | Increased intraocular pressure (longer lasting than sildenafil).[4] | Less inhibition of PDE6 compared to sildenafil, suggesting a lower potential for color vision alterations.[5] | Rat, Dog, Sheep |
| Musculoskeletal | "Beagle pain syndrome" (species-specific).[3] | Back pain and myalgias in humans are attributed to PDE11 inhibition, though specific animal model data on this is less clear. | Not a prominent finding in preclinical studies. | Dog |
| Gastrointestinal | Marked intestinal dilatation (species-specific).[3] | Not a prominent finding in preclinical studies. | Not a prominent finding in preclinical studies. | Mouse |
| Other | Adaptive reversible hepatocellular hypertrophy, secondary thyroid hypertrophy (species-specific).[3] | Vasculitis in various tissues.[1] | Adrenal vacuolation, hypertrophy of pancreas, parotid/submandibular glands, and thyroid gland.[2] | Rat |
Signaling Pathways and Off-Target Effects
The therapeutic effect of PDE5 inhibitors is mediated by the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. However, their side effects can often be attributed to the inhibition of other PDE isoenzymes present in various tissues throughout the body.
Caption: PDE5 inhibitor mechanism and off-target effects.
Experimental Protocols
The data presented in this guide are derived from a variety of preclinical studies, each with specific methodologies. Below are generalized experimental protocols representative of those used in the safety assessment of PDE5 inhibitors.
General Toxicology Studies (Rodent and Non-Rodent)
-
Objective: To assess the systemic toxicity of the PDE5 inhibitor after single and repeated oral dosing.
-
Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used.
-
Methodology:
-
Animals are divided into control and treatment groups (typically low, medium, and high dose).
-
The drug is administered orally (gavage for rodents, capsules for dogs) daily for a specified duration (e.g., 1, 3, 6, or 12 months).
-
Clinical observations (e.g., changes in behavior, appearance, food/water consumption) are recorded daily.
-
Body weight is measured weekly.
-
Ophthalmoscopic examinations are performed at baseline and at specified intervals.
-
Electrocardiograms (ECGs) are recorded to assess cardiovascular function.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at termination.
-
At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
-
Data Analysis: Dose-response relationships for any observed toxicities are established. The No Observed Adverse Effect Level (NOAEL) is determined.
Cardiovascular Safety Pharmacology
-
Objective: To evaluate the effects of the PDE5 inhibitor on cardiovascular parameters.
-
Animal Model: Conscious, telemeterized Beagle dogs.
-
Methodology:
-
Animals are surgically implanted with telemetry transmitters to continuously monitor ECG, blood pressure, and heart rate.
-
After a recovery period, baseline cardiovascular data are collected.
-
A single oral dose of the PDE5 inhibitor is administered.
-
Cardiovascular parameters are monitored continuously for at least 24 hours post-dose.
-
Data are analyzed for changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
-
-
Data Analysis: Time-course of cardiovascular changes is plotted and compared to baseline and vehicle control.
Ocular Safety Studies
-
Objective: To assess the potential for ocular toxicity, particularly effects on the retina.
-
Animal Model: As a specific example, a study on intraocular pressure used domestic sheep.
-
Methodology (based on sheep study):
-
Baseline intraocular pressure (IOP) is measured using applanation tonometry.
-
Animals are orally administered a single dose of the PDE5 inhibitor (e.g., sildenafil or tadalafil).
-
IOP is monitored at regular intervals (e.g., 1, 2, 4, 24, 48 hours) post-administration.
-
In some studies, aqueous humor may be collected to analyze for protein content as an indicator of blood-aqueous barrier disruption.
-
-
Data Analysis: Changes in IOP from baseline are calculated and compared between treatment groups.
Caption: Generalized workflow for preclinical toxicology studies.
Conclusion
The preclinical data from animal models provide a critical foundation for understanding the potential side effects of PDE5 inhibitors. Sildenafil, tadalafil, and vardenafil, while sharing a common therapeutic mechanism, exhibit distinct preclinical safety profiles. These differences are often linked to their varying selectivity for different PDE isoenzymes and are manifested as unique cardiovascular, testicular, and ocular findings in animal models. A thorough understanding of these comparative profiles is essential for guiding future drug development, selecting appropriate candidates for specific therapeutic indications, and designing informative clinical trials.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Vardenafil, Sildenafil, and Tadalafil in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of three prominent phosphodiesterase-5 (PDE5) inhibitors: Vardenafil, Sildenafil, and Tadalafil, with a specific focus on studies conducted in rat models. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Executive Summary
Vardenafil, Sildenafil, and Tadalafil are all potent and selective inhibitors of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). While they share a common mechanism of action, their distinct chemical structures result in notable differences in their pharmacokinetic profiles. These differences, including their rates of absorption, peak plasma concentrations, and elimination half-lives, are critical determinants of their efficacy and duration of action. This guide synthesizes available data from preclinical studies in rats to facilitate a clear, data-driven comparison.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Vardenafil, Sildenafil, and Tadalafil following oral administration in rats. It is important to note that these values are compiled from different studies and are not from a head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, as experimental conditions such as dosage, vehicle, and rat strain may vary between studies.
| Pharmacokinetic Parameter | Vardenafil | Sildenafil | Tadalafil |
| Dose (mg/kg, oral) | 10 | 20 | 5 |
| Cmax (ng/mL) | ~75.36 | ~92.10 | ~725.89 |
| Tmax (h) | ~1.42 | 1.0 | 4.0 (median) |
| AUC₀₋t (ng·h/mL) | ~174.38 | ~159.5 | ~7399.61 |
| Half-life (t½) (h) | ~4-5 | ~3-4 | ~9.28 |
Disclaimer: The data presented in this table are derived from multiple sources and are not the result of a single, direct comparative study. Variations in experimental protocols may influence the observed values.
Experimental Protocols
The pharmacokinetic data cited in this guide were predominantly obtained from studies utilizing male Sprague-Dawley rats. The general experimental workflow for these studies is outlined below.
Animal Models and Housing
Male Sprague-Dawley rats, a commonly used strain in pharmacokinetic studies, were typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Animals were allowed to acclimate to the laboratory conditions before the commencement of the studies and were provided with standard chow and water ad libitum, except for a period of fasting prior to drug administration.
Drug Administration
For oral pharmacokinetic studies, the compounds were administered via oral gavage. This technique ensures the precise delivery of a specified dose directly into the stomach. The drugs were typically formulated as a suspension or solution in a suitable vehicle, such as water, saline, or a solution containing a suspending agent like carboxymethyl cellulose.
Blood Sampling
Following drug administration, blood samples were collected at predetermined time points to characterize the plasma concentration-time profile of the drug. Blood was typically drawn from the jugular vein or tail vein into tubes containing an anticoagulant (e.g., heparin or EDTA). The collected blood was then centrifuged to separate the plasma, which was subsequently stored at low temperatures (typically -20°C or -80°C) until analysis.
Bioanalytical Method
The quantification of Vardenafil, Sildenafil, and Tadalafil in rat plasma was primarily achieved using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This highly sensitive and selective technique allows for the accurate measurement of drug concentrations even at low levels. The general steps of the bioanalytical method include:
-
Sample Preparation: Plasma samples were prepared for analysis by precipitating proteins with an organic solvent like acetonitrile. This step removes interfering substances from the plasma matrix.
-
Chromatographic Separation: The prepared samples were injected into an HPLC system, where the drug of interest was separated from other components on a C18 analytical column.
-
Mass Spectrometric Detection: The separated drug was then introduced into a tandem mass spectrometer for detection and quantification. The instrument was operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDE5 inhibitors and a typical experimental workflow for a pharmacokinetic study in rats.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vardenafil Hydrochloride Trihydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vardenafil Hydrochloride Trihydrate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also classify it as toxic if swallowed, causing skin irritation and serious eye damage. Therefore, adherence to proper PPE protocols is critical.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields, chemical splash goggles, or a full-face shield.[1][2] | To prevent contact with eyes, which can cause serious damage. An emergency eye wash station should be readily accessible.[1][2] |
| Hand Protection | Impervious protective gloves (e.g., nitrile).[2] | To prevent skin contact, as the substance can cause skin irritation. Gloves must be inspected before use.[3][4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][5] For significant spill risk, fire/flame resistant clothing may be warranted.[3][4] | To protect skin from accidental contact.[1] Contaminated clothing should be removed immediately.[6] |
| Respiratory Protection | A suitable respirator should be used when dust or aerosols may be generated.[1][5] Options include NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls.[3] | To avoid inhalation of the substance.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound from receipt to use is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, dry, and well-ventilated area.[1][3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Keep the substance away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][7]
2. Preparation and Use:
-
All handling should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1][3][7]
-
Ensure a safety shower and eye wash station are accessible.[1][5]
-
Don the required PPE (safety goggles, impervious gloves, lab coat) before handling the substance.
-
Avoid the formation and inhalation of dust and aerosols.[1][3][5]
-
When weighing or transferring the powder, use techniques that minimize dust generation (e.g., "thorough dedusting").
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[1][2]
3. Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel from the area.[2][5][8]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the spill from entering drains, water courses, or the soil.[1]
-
For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[2][8]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][5]
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][5]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine if the waste product meets the criteria for hazardous waste at the time of disposal.[2]
-
Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations.
2. Disposal of Unused Product and Contaminated Materials:
-
Do not dispose of the substance down the drain or into the environment.[1][7][8]
-
Unused or surplus material should be offered to a licensed professional waste disposal company.[8]
-
Empty containers may retain product residues and should be treated as hazardous waste.[2]
-
All contaminated materials, such as gloves, wipes, and containers, should be placed in a suitable, sealed container, properly labeled, and disposed of as hazardous waste.[8]
-
One disposal option is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[8]
3. General Guidance for Non-Hazardous Pharmaceutical Waste (if applicable):
-
If determined not to be hazardous waste by the user and local authorities, and if a take-back program is unavailable, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[9] However, given the aquatic toxicity of Vardenafil, this is not the preferred method.[1] Secure medicine take-back programs are the best option for household disposal.[10]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance reference for the handling process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|330808-88-3|MSDS [dcchemicals.com]
- 2. pharmasd.com [pharmasd.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. sfenvironment.org [sfenvironment.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
